Biotin-PEG(4)-SS-Azide
Descripción
The exact mass of the compound this compound is 665.26991038 g/mol and the complexity rating of the compound is 843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-(3-azidopropyldisulfanyl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N7O7S3/c27-33-30-7-3-18-42-43-19-9-29-24(35)6-10-37-12-14-39-16-17-40-15-13-38-11-8-28-23(34)5-2-1-4-22-25-21(20-41-22)31-26(36)32-25/h21-22,25H,1-20H2,(H,28,34)(H,29,35)(H2,31,32,36)/t21-,22-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOXNPZRTQAPGU-HWBMXIPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N7O7S3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Biotin-PEG(4)-SS-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure and functional components of Biotin-PEG(4)-SS-Azide, a versatile heterobifunctional crosslinker. This reagent is integral to various applications in biotechnology and drug development, including bioconjugation, affinity labeling, and the construction of antibody-drug conjugates (ADCs).
Molecular Structure Overview
This compound is a complex molecule engineered with distinct functional domains: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable disulfide bond, and a terminal azide (B81097) group. Each component imparts specific properties to the molecule, making it a powerful tool for covalently linking biomolecules.
-
Biotin Moiety: This is Vitamin H (or B7), renowned for its exceptionally high and specific binding affinity to avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for highly sensitive detection and purification systems.
-
PEG(4) Spacer: The tetraethylene glycol (PEG4) linker is a flexible, hydrophilic chain. Its inclusion in the structure serves several critical purposes: it enhances the aqueous solubility of the entire molecule and any conjugate it forms, it reduces the potential for aggregation of the labeled biomolecule, and it provides spatial separation between the biotin and the target molecule, which minimizes steric hindrance during binding to streptavidin or avidin.[1][2][3]
-
Disulfide (SS) Bond: This covalent bond between two sulfur atoms is a key feature, rendering the linker cleavable. The disulfide bridge is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[4][5] This cleavability is highly advantageous for applications requiring the release of a captured biomolecule from an avidin/streptavidin support.[4]
-
Azide (N3) Group: The terminal azide group is a reactive handle for "click chemistry".[6][7] Specifically, it can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (like DBCO or BCN) to form a stable triazole linkage.[6][7][8] This bioorthogonal reaction allows for the precise and stable conjugation of the biotin linker to a target molecule in complex biological environments without cross-reactivity.
Physicochemical Properties
The quantitative data for this compound and a related, non-cleavable variant are summarized below for comparison.
| Property | This compound | Biotin-PEG(4)-Azide |
| Molecular Formula | C29H52N8O8S3 | C20H36N6O6S |
| Molecular Weight | 736.97 g/mol [7] | 488.6 g/mol [1][2][9] |
| Key Feature | Cleavable Disulfide Bond | Non-cleavable |
| CAS Number | 1260247-52-6[6] | 1309649-57-7[1][2] or 875770-34-6[3][10] |
Experimental Protocol: General Procedure for Biotinylation using Click Chemistry
This section outlines a generalized protocol for labeling an alkyne-modified protein with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Ligand (e.g., THPTA) to stabilize the Cu(I) ion
-
Desalting column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.
-
Prepare stock solutions of CuSO4 and sodium ascorbate (B8700270) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to the protein solution. The molar excess of the biotin reagent will depend on the protein and the desired degree of labeling.
-
Premix the CuSO4 and ligand solution, then add the sodium ascorbate to reduce Cu(II) to the catalytic Cu(I).
-
Add the copper catalyst mixture to the protein/biotin-reagent solution to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary.
-
-
Purification:
-
Remove the excess unreacted this compound and reaction catalysts using a desalting column or through dialysis.
-
-
Verification of Labeling (Optional):
-
The successful biotinylation can be confirmed using techniques such as a HABA assay, SDS-PAGE with streptavidin-HRP blotting, or mass spectrometry.
-
Visualizations
The following diagrams illustrate the modular structure of this compound and a typical experimental workflow for its use.
Caption: Modular components of the this compound crosslinker.
Caption: Workflow for labeling a protein with this compound.
References
- 1. chempep.com [chempep.com]
- 2. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biotin-PEG4-N3 | CAS:1309649-57-7 | Biopharma PEG [biochempeg.com]
- 10. Biotin-PEG4-N3 | 875770-34-6 [chemicalbook.com]
An In-Depth Technical Guide to Biotin-PEG(4)-SS-Azide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG(4)-SS-Azide is a versatile heterobifunctional chemical probe that integrates three key functionalities: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group. The inclusion of a disulfide bond within the linker renders conjugates cleavable under reducing conditions. This unique combination of features makes it an invaluable tool in chemical biology, proteomics, and drug development for applications such as bioconjugation, affinity purification, and targeted delivery. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and logical workflows for its application.
Core Chemical Properties
This compound is a click chemistry reagent that enables the biotinylation of alkyne- or DBCO-modified molecules.[1] Its structure is designed for optimal performance in biological systems.
| Property | Value | Source |
| Molecular Formula | C29H52N8O8S3 | [2] |
| Molecular Weight | 736.97 g/mol | [2] |
| CAS Number | 1260247-52-6 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, DMF | [3] |
| Storage Conditions | -20°C, desiccated | [3] |
Key Structural Features:
-
Biotin Moiety: Provides an exceptionally strong and specific non-covalent interaction with streptavidin and avidin (Kd ≈ 10⁻¹⁵ M), forming the basis for highly efficient affinity-based applications.[4][5]
-
PEG4 Spacer: The hydrophilic tetraethylene glycol linker enhances the aqueous solubility of the reagent and its conjugates, which is particularly beneficial when working with biomolecules in physiological buffers.[4] The flexible and extended nature of the PEG spacer also minimizes steric hindrance, ensuring that the biotin group remains accessible for binding to streptavidin or avidin.[4]
-
Cleavable Disulfide Bond: The disulfide (SS) linkage can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature allows for the mild and efficient release of biotinylated molecules from streptavidin-coated supports, which is crucial for downstream applications like mass spectrometry analysis.[6]
-
Azide Group: The terminal azide (-N₃) group is a versatile functional handle for "click chemistry." It reacts specifically with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) through strain-promoted azide-alkyne cycloaddition (SPAAC) in the absence of a copper catalyst.[4][7]
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the biotinylation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in an amine-free buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 2 to 10-fold molar excess of the this compound stock solution.
-
Prepare a premix of the copper catalyst by adding the CuSO₄ solution to the THPTA solution in a 1:5 molar ratio.
-
Add the copper catalyst premix to the protein-azide mixture. The final concentration of CuSO₄ is typically 50-250 µM.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Disulfide Bond Cleavage for Elution from Streptavidin Beads
This protocol outlines the procedure for releasing a biotinylated protein, captured on streptavidin-coated agarose (B213101) beads, through the cleavage of the disulfide bond.
Materials:
-
Streptavidin-coated agarose beads with the captured biotinylated protein
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer:
-
Option A: 10-50 mM Dithiothreitol (DTT) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Option B: 10-20 mM Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Microcentrifuge
Procedure:
-
Washing:
-
Wash the streptavidin beads with the captured protein at least three times with the wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the washed beads in the elution buffer containing the reducing agent (DTT or TCEP).
-
Incubate the mixture at room temperature for 30-60 minutes with gentle agitation. For more resistant disulfide bonds, the incubation can be extended or performed at a slightly elevated temperature (e.g., 37°C).
-
-
Collection of Eluate:
-
Centrifuge the tube to pellet the streptavidin beads.
-
Carefully collect the supernatant containing the released protein.
-
For complete recovery, the elution step can be repeated.
-
-
Downstream Processing:
-
The eluted protein can be further processed for applications such as SDS-PAGE, Western blotting, or mass spectrometry. If necessary, the reducing agent can be removed by a desalting column or dialysis.
-
Quantitative Data
| Parameter | Value/Range | Notes | Source |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁵ M | The PEG spacer may slightly decrease the binding affinity compared to free biotin, but it remains exceptionally strong. | [5] |
| Disulfide Bond Cleavage Conditions | 10-50 mM DTT or 10-20 mM TCEP | Cleavage is generally efficient at room temperature within 30-60 minutes. | [6] |
| CuAAC Reaction Time | 1-4 hours | Reaction times can vary depending on the concentration of reactants and the nature of the biomolecule. | [8] |
| Molar Excess of this compound | 2 to 20-fold | The optimal molar excess depends on the concentration of the alkyne-modified biomolecule. | [9] |
Visualizations
Experimental Workflow for Affinity Purification and Elution
The following diagram illustrates a typical workflow for the enrichment of a target protein using this compound, followed by its release for downstream analysis.
Caption: Affinity purification workflow using this compound.
Logical Relationship of this compound Components
This diagram illustrates the functional components of the this compound molecule and their respective roles.
Caption: Functional components of this compound.
References
- 1. Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chempep.com [chempep.com]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 6. Biotin-S-S-PEG-silane, MW 2,000 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Disulfide Cleavable Linkers in Biotin Probes
For researchers, scientists, and drug development professionals, the biotin-streptavidin interaction is a cornerstone of affinity-based purification and detection assays. With a dissociation constant (Kd) of approximately 10⁻¹⁵ M, it is one of the strongest non-covalent interactions known in nature.[1] This high affinity, however, presents a significant challenge: the elution of biotinylated molecules from streptavidin-coated supports requires harsh, denaturing conditions that can compromise the structure and function of the target molecule and co-elute contaminants.[2][3][4][5]
Disulfide cleavable linkers integrated into biotin (B1667282) probes offer an elegant solution to this problem. These linkers allow for the specific capture of biotinylated targets and their subsequent release under mild, reducing conditions that preserve the integrity of the purified molecules. This guide provides a detailed overview of the core chemistry, experimental workflows, and key considerations for using these powerful tools.
The Core Principle: A Reducible Bridge
Biotin probes with disulfide cleavable linkers are composed of three key functional parts: the biotin moiety for high-affinity binding to streptavidin, a reactive group for conjugation to the target molecule, and a spacer arm containing a disulfide bond (-S-S-).[2] The disulfide bond serves as a stable bridge during the labeling and capture phases. When desired, this bond can be selectively and efficiently broken by introducing a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which reduces the disulfide to two free thiols (-SH), releasing the target molecule from the biotin-streptavidin complex.[6]
Figure 1. Chemical principle of a disulfide cleavable biotin probe.
Common Disulfide-Cleavable Biotinylation Reagents
Several amine-reactive biotinylation reagents featuring disulfide linkers are commercially available. The most common employ an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) at neutral to basic pH (7-9) to form stable amide bonds.[7][8]
| Reagent Name | Spacer Arm Length | Key Feature | Solubility |
| NHS-SS-Biotin | 24.3 Å | Cell-permeable | Water-insoluble (requires DMSO or DMF)[9] |
| Sulfo-NHS-SS-Biotin | 24.3 Å[6] | Cell-impermeable[10] | Water-soluble (~10 mM)[7][8] |
| NHS-SS-PEG4-Biotin | 39.1 Å | Polyethylene glycol spacer reduces aggregation and improves solubility | Water-insoluble (requires DMSO or DMF)[11] |
Table 1. Comparison of common amine-reactive, disulfide-cleavable biotinylation reagents.
The choice between NHS-SS-Biotin and its sulfonated counterpart, Sulfo-NHS-SS-Biotin, is critical. The addition of a sulfo group to the NHS ring increases the reagent's hydrophilicity, making it water-soluble and membrane-impermeable.[7][8][10] This property makes Sulfo-NHS-SS-Biotin the ideal choice for selectively labeling cell surface proteins, as it cannot cross the plasma membrane.[10][12] In contrast, NHS-SS-Biotin is membrane-permeable and can be used to label intracellular proteins.[9]
Experimental Workflow: From Labeling to Elution
The use of disulfide cleavable biotin probes typically follows a three-stage process: biotinylation of the target, affinity purification on a streptavidin support, and reductive elution. This workflow enables the isolation of specific proteins or protein complexes from complex mixtures like cell lysates for downstream analysis.
Figure 2. General experimental workflow for affinity purification.
Detailed Experimental Protocols
The following are example protocols that should be optimized for specific applications.
Protocol 1: Biotinylation of an Antibody in Solution
This protocol is a general guideline for labeling an antibody (e.g., IgG) with Sulfo-NHS-SS-Biotin.
-
Buffer Preparation: Dissolve or buffer exchange the antibody into an amine-free buffer at pH 7.2-8.0, such as Phosphate-Buffered Saline (PBS). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[9]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[7][8][13] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for storage.[7][9]
-
Reaction: Add a 12- to 20-fold molar excess of the biotin solution to the antibody solution.[7][11] The optimal ratio depends on the protein concentration and must be determined empirically.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[7][8][13]
-
Removal of Excess Biotin: Remove non-reacted Sulfo-NHS-SS-Biotin using a desalting column or dialysis.[7][8][13]
Protocol 2: Affinity Purification and Reductive Elution
This protocol describes the capture of a biotinylated protein and its subsequent release.
-
Bead Preparation: Resuspend streptavidin agarose (B213101) resin and wash 40 µL of the slurry (for a 20 µL packed bead volume) three to four times with 1x PBS or another suitable binding buffer.[14]
-
Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1 hour at 4°C on a rotator to allow binding.[14]
-
Washing: Pellet the beads by centrifugation (e.g., 2,500 x g for 2 minutes).[14] Discard the supernatant and wash the beads at least four times with an appropriate wash buffer (e.g., PBS with 0.1% detergent) to remove non-specifically bound proteins.[14]
-
Elution: After the final wash, remove the supernatant. To cleave the disulfide bond, add 50 µL of a buffer containing 50 mM DTT to the beads.[14]
-
Incubation for Cleavage: Incubate the sample at room temperature for 2 hours with shaking or at 50°C for 30 minutes.[11][14] Other reducing agents like 10 mM 2-mercaptoethanol (B42355) can also be used.[3][4]
-
Collection: Pellet the beads by centrifugation. The supernatant now contains the purified target protein, free of the biotin tag. Carefully transfer the supernatant to a new tube.[14]
Application: Identifying Protein-Protein Interactions
A powerful application of this technology is in "pull-down" assays to identify binding partners of a protein of interest (the "bait"). The bait protein is biotinylated with a cleavable linker, incubated with cell lysate to allow interaction with "prey" proteins, and the entire complex is purified on streptavidin beads. After washing, the complex is eluted via disulfide cleavage and analyzed by mass spectrometry to identify the co-purified prey proteins.
Figure 3. Workflow for identifying protein interaction partners.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
- 7. store.sangon.com [store.sangon.com]
- 8. store.sangon.com [store.sangon.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. selleckchem.com [selleckchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. apexbt.com [apexbt.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Spacer in Biotinylation Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin/avidin (B1170675) enables a multitude of applications, including protein detection, purification, and immobilization. The choice of the biotinylation reagent, particularly the nature of the spacer arm that links the biotin moiety to the reactive group, is critical for the success of these applications. This technical guide provides a comprehensive overview of the role of the polyethylene (B3416737) glycol (PEG) spacer, specifically the four-unit PEG (PEG4), in biotinylation reagents.
The inclusion of a PEG4 spacer arm in biotinylation reagents offers significant advantages over traditional hydrocarbon spacers, primarily by enhancing hydrophilicity, reducing steric hindrance, and improving the stability of the resulting conjugates. These properties are crucial for maintaining the biological activity of the labeled molecule and for the reliability and reproducibility of subsequent assays.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer, a chain of four ethylene (B1197577) glycol units, imparts several beneficial properties to biotinylation reagents, addressing common challenges in bioconjugation.
Enhanced Hydrophilicity and Solubility
Many biomolecules, especially proteins and peptides, are prone to aggregation when modified with hydrophobic reagents. The inherent hydrophilicity of the PEG4 spacer increases the overall water solubility of the biotinylated molecule. This is particularly advantageous when labeling antibodies, as it has been demonstrated that antibodies labeled with PEG-containing biotin tags exhibit less aggregation during long-term storage compared to those labeled with reagents having only hydrocarbon spacers[1][2][3][4]. This enhanced solubility is critical for maintaining the functionality of the labeled protein and for the formulation of stable bioconjugates.
Reduction of Steric Hindrance
The binding of biotin to the deep pocket of avidin or streptavidin can be sterically hindered if the biotin is attached too closely to a large biomolecule. The flexible and extended nature of the PEG4 spacer arm, with a length of approximately 29 Å, provides optimal spacing between the biotin and the labeled molecule[1][3]. This separation minimizes steric hindrance, ensuring efficient binding of the biotinylated conjugate to avidin or streptavidin[5][6]. This is a crucial factor for the sensitivity and accuracy of assays that rely on this interaction.
Improved Stability and Reduced Immunogenicity
The PEG component can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, potentially reducing the risk of an immune response. Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.
Non-Cleavable and Stable Linkage
Biotin-PEG4 reagents typically form a stable, non-cleavable amide bond with primary amines on the target molecule[3]. This ensures that the biotin label remains attached throughout the experimental workflow, providing a robust and reliable tag for detection and purification.
Quantitative Data and Reagent Properties
While direct head-to-head quantitative comparisons of the solubility and steric hindrance effects of PEG4 versus alkyl spacers in biotinylation are not extensively documented in readily available literature, the practical advantages are evident in the recommended protocols and the properties of commercially available reagents.
| Property | Biotin-PEG4-NHS Ester |
| Molecular Weight | 588.67 g/mol [1][3] |
| Spacer Arm Length | 29 Å[1][3] |
| Solubility | Soluble in water (up to 10 mg/mL) and organic solvents like DMSO and DMF[1] |
| Reactivity | Reacts with primary amines (-NH2) at pH 7-9 to form a stable amide bond[1] |
| Key Advantages | Increased hydrophilicity, reduced aggregation of labeled proteins, minimized steric hindrance[1][2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of biotinylation reagents. The following sections provide protocols for key experiments utilizing PEG4-biotinylation reagents.
Protein Biotinylation using NHS-PEG4-Biotin
This protocol describes the labeling of a protein, such as an antibody, with an amine-reactive N-hydroxysuccinimide (NHS) ester of Biotin-PEG4.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-PEG4-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine (B1666218), pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange into a suitable buffer like PBS.
-
Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG4-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL[1]. The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage[1][7].
-
Biotinylation Reaction: Add a 12- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution[1][7]. The optimal molar ratio may need to be determined empirically depending on the protein concentration and the desired degree of labeling[1]. For dilute protein solutions (e.g., 2 mg/mL), a greater molar excess is recommended[1].
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring[1][7].
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-PEG4-Biotin. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer[1].
Workflow for Protein Biotinylation and Purification
Caption: Workflow for protein biotinylation, quenching, purification, and analysis.
Cell Surface Protein Biotinylation
This protocol is for labeling proteins on the surface of living cells using a membrane-impermeable biotinylation reagent like Sulfo-NHS-PEG4-Biotin.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-PEG4-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins[1][8].
-
Cell Suspension: Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0)[1]. For adherent cells, perform the reaction directly on the plate.
-
Prepare Biotin Reagent: Immediately before use, dissolve Sulfo-NHS-PEG4-Biotin in water to a final concentration of 10 mM[9].
-
Biotinylation Reaction: Add the Sulfo-NHS-PEG4-Biotin solution to the cell suspension to a final concentration of 0.5-1 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 4°C with gentle rocking to label surface proteins[8]. Performing the incubation at 4°C minimizes the internalization of the biotin reagent.
-
Quenching: Wash the cells three times with ice-cold quenching solution to stop the reaction and remove excess biotin reagent[8].
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.
Workflow for Cell Surface Protein Biotinylation
Caption: Workflow for labeling and isolating cell surface proteins.
Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS. Commercially available kits provide pre-mixed reagents[10][11].
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin)[10][11].
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix well[10][11].
-
Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample)[10][11].
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The moles of biotin per mole of protein can then be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex[12].
Logical Flow of the HABA Assay
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Surface protein biotinylation [protocols.io]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to Bioorthogonal Click Chemistry with Azide Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Among the most powerful and widely adopted bioorthogonal reactions is "click chemistry," a term that encompasses reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The azide (B81097) functional group, being small, abiotic, and stable in biological media, has emerged as a premier chemical reporter for these applications. When incorporated into biomolecules, azide probes provide a versatile handle for subsequent ligation with a complementary probe, enabling a vast array of applications in chemical biology, drug discovery, and diagnostics.
This guide provides a comprehensive overview of the core principles of azide-based bioorthogonal click chemistry, with a focus on the two most prevalent reaction classes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] We will delve into the quantitative aspects of these reactions, provide detailed experimental protocols for their implementation in cellular contexts, and present workflows for their application in advanced proteomics.
Core Principles of Azide-Alkyne Click Chemistry
The foundation of azide-based click chemistry lies in the [3+2] cycloaddition reaction between an azide and an alkyne, which forms a stable triazole linkage.[2] While this reaction is thermodynamically favorable, it requires a significant activation energy, necessitating either catalysis or the use of strained reaction partners for it to proceed at a biologically relevant rate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical "click" reaction. It utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[2][4] This reaction is highly efficient and its kinetics are generally insensitive to the steric and electronic properties of the azide and alkyne partners.[1] However, the requirement for a copper catalyst presents a significant challenge for applications in living systems due to the inherent cytotoxicity of copper ions, which can induce the formation of reactive oxygen species (ROS) and disrupt cellular processes.[2][5][6] To mitigate this, various chelating ligands have been developed to stabilize the copper(I) ion, reducing its toxicity while in some cases enhancing the reaction rate.[5][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative.[1][7][8] This reaction employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which possesses significant ring strain.[8] This stored energy lowers the activation barrier for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[7] This makes SPAAC highly biocompatible and the preferred method for many live-cell and in vivo imaging applications.[1][7][8] The primary trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts, and the bulky nature of the cyclooctyne can sometimes introduce steric hindrance or affect the solubility of the probe.[7]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for rapid kinetics against the constraints of biocompatibility. The following tables summarize key quantitative data to aid in this selection process.
Table 1: Comparative Kinetics of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Second-Order Rate Constants | Typically 1-100 M⁻¹s⁻¹.[3] Can be as high as 1300 M⁻¹s⁻¹ with chelating azides.[5] | Highly dependent on the cyclooctyne structure. Generally slower than CuAAC, with rates for commonly used cyclooctynes in the range of 1.2 x 10⁻³ M⁻¹s⁻¹ to 1 M⁻¹s⁻¹.[7] |
| Reaction Rate Comparison | Generally orders of magnitude faster than SPAAC.[3][7] | Approximately 100-fold slower than CuAAC.[7] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst.[1][5][6] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[1][7][8] |
Table 2: Cytotoxicity of Copper Catalysts in CuAAC
| Copper Source/Ligand | Cell Lines Tested | Key Findings |
| Copper(II) sulfate (B86663) with sodium ascorbate | Human cell lines | Can be highly toxic, inducing changes in cellular metabolism and rapid cell uptake.[2] Above micromolar concentrations, it can cause severe cellular damage or death.[5] |
| Cu(I)-l-histidine | Human hepatoma cells | Effective catalyst for CuAAC labeling of live cells with no observed toxicity after 72 hours at micromolar concentrations.[2] Exhibits the least toxicity compared to TBTA, BPS, and THPTA in four different cell lines.[5] |
| Copper with BTTAA ligand | OVCAR5 cells | Allows for CuAAC on live cells with 75% viability after a 10-minute reaction.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the metabolic labeling of cellular glycans with an azide-modified sugar and subsequent fluorescent detection using either CuAAC or SPAAC.
Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido-Sugars
This protocol describes the incorporation of N-azidoacetylmannosamine (ManNAz) into cell-surface sialoglycans.
Materials:
-
HEK293T cells (or other cell line of interest)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture HEK293T cells in a 6-well plate until they reach 70-80% confluency.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells under their normal growth conditions (37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[9]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[9] The cells are now ready for the click chemistry reaction.
Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC
This protocol is recommended for live-cell imaging.
Materials:
-
Azide-labeled cells from Protocol 1
-
DBCO-functionalized fluorophore (e.g., DBCO-Alexa Fluor 488)
-
PBS
Procedure:
-
Prepare Staining Solution: Prepare a 10-50 µM solution of the DBCO-fluorophore in PBS.
-
Labeling Reaction: Add the DBCO-fluorophore staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove the unreacted fluorophore.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Fluorescent Labeling of Azide-Modified Cells via CuAAC
This protocol is suitable for fixed-cell imaging.
Materials:
-
Azide-labeled cells from Protocol 1
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS (optional, for intracellular labeling)
-
Alkyne-functionalized fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand like THPTA)
-
PBS
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[9]
-
Washing: Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail: Prepare the CuAAC reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the alkyne-fluorophore, copper(II) sulfate, and a reducing agent (sodium ascorbate) in a buffer containing a copper-chelating ligand.
-
Labeling Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslip and image the cells using a fluorescence microscope.
Mandatory Visualizations
Diagram 1: Bioorthogonal Labeling Strategy
Caption: A two-step workflow for the bioorthogonal labeling and analysis of cellular components.
Diagram 2: Comparison of CuAAC and SPAAC Mechanisms
Caption: Mechanistic overview of CuAAC and SPAAC, highlighting the role of the copper catalyst.
Diagram 3: Workflow for Activity-Based Protein Profiling (ABPP)
Caption: A streamlined workflow for target identification using click chemistry-based ABPP.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
A Novice Researcher's Guide to Biotin-PEG(4)-SS-Azide: A Versatile Tool for Bioconjugation and Beyond
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Biotin-PEG(4)-SS-Azide, a versatile heterobifunctional linker at the forefront of bioconjugation, chemical biology, and drug development. This guide provides a detailed overview of its structure, properties, and applications, with a focus on providing novice researchers with the foundational knowledge and practical protocols needed to successfully incorporate this powerful tool into their workflows.
Core Concepts: Deconstructing this compound
This compound is a sophisticated molecule engineered with three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, all connected via a cleavable disulfide bond. This unique combination of features makes it an invaluable reagent for a wide array of applications, including the labeling, purification, and detection of biomolecules.
-
Biotin: A vitamin with an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins. This strong, non-covalent interaction is a cornerstone of many biochemical assays, enabling highly efficient capture and detection of biotinylated molecules.
-
Polyethylene Glycol (PEG) Spacer: The PEG(4) linker is a hydrophilic chain that enhances the solubility of the entire molecule in aqueous environments. It also provides a flexible spacer arm that minimizes steric hindrance between the biotin group and the conjugated biomolecule, ensuring efficient binding to streptavidin.
-
Cleavable Disulfide (-SS-) Bond: This feature allows for the controlled release of the biotinylated molecule from its target after capture. The disulfide bond can be readily cleaved under mild reducing conditions, a critical advantage for applications requiring the recovery of the target molecule in its native state.
-
Azide (-N₃) Group: The terminal azide is a key functional group for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group readily reacts with alkyne-containing molecules, enabling the stable and specific conjugation of the biotin linker to a wide range of targets.
Data Presentation: Properties and Specifications
The following table summarizes the key quantitative and qualitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₆N₆O₆S₂ | N/A |
| Molecular Weight | 524.66 g/mol | N/A |
| Purity | ≥ 95% (HPLC) | N/A |
| Physical State | White to off-white solid | N/A |
| Solubility | DMSO, DMF, Water (partially) | N/A |
| Storage Conditions | -20°C, desiccated, protected from light | N/A |
Key Applications and Experimental Workflows
This compound is a versatile tool with applications spanning from fundamental research to drug discovery. Its primary utility lies in its ability to biotinylate a wide range of molecules through "click chemistry," which can then be used for affinity purification, detection, and cellular imaging.
Biotinylation via Click Chemistry
The azide group of this compound allows for its conjugation to alkyne-modified biomolecules through two main types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.
SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.
Affinity Purification of Biotinylated Molecules
Once a biomolecule is labeled with this compound, it can be efficiently captured using streptavidin-coated beads. The cleavable disulfide bond allows for the subsequent release of the captured molecule under mild reducing conditions.
Experimental Protocols
The following are detailed protocols for the key applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol for Protein Biotinylation via CuAAC
This protocol describes the biotinylation of an alkyne-modified protein using this compound and a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL) with a 5-10 fold molar excess of this compound.
-
In a separate tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Protocol for Affinity Purification and Cleavage
This protocol outlines the capture of a biotinylated protein using streptavidin beads and its subsequent elution by cleavage of the disulfide bond.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 50 mM DTT in PBS)
Procedure:
-
Bead Preparation:
-
Wash the required amount of streptavidin beads three times with Binding/Wash Buffer.
-
-
Binding:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant and wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Incubate for 1-2 hours at 37°C with gentle shaking to cleave the disulfide bond.
-
Pellet the beads and collect the supernatant containing the purified protein.
-
Quantitative Data
The efficiency of both the conjugation and cleavage steps is critical for the successful application of this compound. The following tables provide an overview of expected efficiencies based on available literature.
Table 1: Comparison of CuAAC and SPAAC for Bioconjugation
| Reaction Type | Relative Protein Identification Yield | Key Advantages | Key Disadvantages |
| CuAAC | Higher | Fast reaction kinetics, high yield | Requires potentially cytotoxic copper catalyst |
| SPAAC | Lower | Copper-free, suitable for live cells | Slower reaction kinetics, requires specialized strained alkynes |
Note: Relative yields can vary significantly depending on the specific biomolecule and reaction conditions.
Table 2: Disulfide Bond Cleavage Efficiency
| Reducing Agent | Concentration | Incubation Time | Temperature | Cleavage Efficiency |
| Dithiothreitol (DTT) | 50 mM | 1 hour | 37°C | >60% |
| Dithiothreitol (DTT) | 50 mM | 2 hours | Room Temp | ~90%[1] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 20 mM | 30 minutes | Room Temp | High |
Note: Cleavage efficiency is dependent on the accessibility of the disulfide bond and the specific protein context.
Conclusion
This compound is a powerful and versatile tool that offers researchers a robust method for the biotinylation, purification, and detection of a wide range of biomolecules. Its unique combination of a high-affinity biotin tag, a solubility-enhancing PEG spacer, a cleavable disulfide bond, and a bioorthogonal azide handle makes it an indispensable reagent in the modern molecular biology and drug discovery toolbox. By understanding the core principles and following the detailed protocols outlined in this guide, even novice researchers can confidently and effectively utilize this compound to advance their scientific endeavors.
References
A Technical Guide to Cleavable Biotinylation Reagents for Advanced Protein and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and drug development, the ability to isolate, identify, and characterize protein interactions is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, coupled with the high-affinity interaction between biotin and streptavidin, has long been a cornerstone of these efforts. However, the very strength of this interaction poses a significant challenge: the harsh, denaturing conditions required to dissociate the biotin-streptavidin complex often compromise the integrity and function of the isolated molecules. Cleavable biotinylation reagents have emerged as an elegant solution, offering a robust means to capture and subsequently release target molecules under mild conditions, thereby preserving their biological activity for downstream analysis.
This technical guide provides an in-depth exploration of the core features of cleavable biotinylation reagents, including their chemical diversity, mechanisms of action, and practical applications. We present a comparative analysis of different cleavable linker technologies, detailed experimental protocols for their use, and visual workflows to guide researchers in harnessing the full potential of these versatile tools.
Core Concepts: The Power of Reversible Biotinylation
Cleavable biotinylation reagents consist of three key components: the biotin moiety, a reactive group that targets a specific functional group on the biomolecule (e.g., primary amines, sulfhydryls), and a cleavable linker that connects the two. This linker is the defining feature, engineered to be stable during the biotinylation and affinity capture steps but susceptible to cleavage under specific, controlled conditions. This allows for the gentle elution of the captured biomolecule, leaving the biotin tag behind on the affinity matrix.
The primary advantages of using cleavable biotinylation reagents include:
-
Preservation of Protein Function: Elution under non-denaturing conditions ensures that the biological activity of the purified proteins and protein complexes is maintained.
-
Reduced Background: Specific elution minimizes the co-purification of non-specifically bound proteins that can be released under harsh elution conditions.
-
Improved Mass Spectrometry Analysis: The removal of the bulky biotin tag simplifies mass spectrometry data and can improve sequence coverage of the identified proteins.
Types of Cleavable Linkers: A Comparative Overview
Cleavable biotinylation reagents are broadly categorized based on the chemical nature of their cleavable linker. The three most common types are disulfide-based, acid-labile, and photocleavable linkers.
Disulfide-Based Cleavable Linkers
These are the most widely used cleavable biotinylation reagents. The linker contains a disulfide bond (-S-S-) that can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The cleavage is rapid and efficient, typically occurring at room temperature.
Acid-Cleavable Linkers
These reagents feature a linker that is stable at neutral or physiological pH but hydrolyzes under acidic conditions. A common example is the dialkoxydiphenylsilane (DADPS) linker, which can be cleaved with mild acid, such as 10% formic acid. This type of linker is particularly useful in proteomics workflows where acid elution is compatible with subsequent mass spectrometry analysis.
Photocleavable Linkers
Photocleavable linkers incorporate a photolabile group, often a nitrobenzyl moiety, that breaks upon exposure to UV light of a specific wavelength (typically around 365 nm). This method offers precise temporal and spatial control over the release of the captured molecule and is a non-invasive cleavage method that does not require the addition of chemical reagents.
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative properties of several common cleavable biotinylation reagents.
| Disulfide-Cleavable Reagents | Reactive Group | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition |
| NHS-SS-Biotin | NHS Ester (Amine-reactive) | 504.65 | 24.3 | 50 mM DTT, RT, 2h |
| Sulfo-NHS-SS-Biotin | Sulfo-NHS Ester (Amine-reactive) | 606.69 | 24.3 | 50 mM DTT, RT, 2h |
| DSP (Lomant's Reagent) | NHS Ester (Amine-reactive) | 404.42 | 12.0 | Reducing agents (DTT, BME) |
| DTBP | Imidoester (Amine-reactive) | 309.28 | 11.9 | Reducing agents (DTT, BME) |
| Biotin-HPDP | Pyridyl Disulfide (Sulfhydryl-reactive) | 539.76 | 29.2 | 50 mM DTT |
| Acid-Cleavable Reagents | Reactive Group | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition |
| DADPS-Biotin-Alkyne | Alkyne | ~851 | Varies | 10% Formic Acid, RT, 30 min |
| Acid-Cleavable Biotin-Alkyne | Alkyne | Varies | Varies | Mild Acid (e.g., TFA) |
| Photocleavable Reagents | Reactive Group | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition |
| PC Biotin-NHS Ester | NHS Ester (Amine-reactive) | Varies | Varies | UV light (~365 nm), <5 min |
| PC Biotin Azide | Azide | Varies | Varies | UV light (~365 nm) |
Note: Molecular weights and spacer arm lengths for acid- and photocleavable reagents can vary significantly depending on the specific structure and manufacturer.
Visualizing the Workflow and Mechanisms
To better illustrate the principles and applications of cleavable biotinylation, the following diagrams have been generated using Graphviz.
Biotin-PEG(4)-SS-Azide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Biotin-PEG(4)-SS-Azide is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. Its unique structure, incorporating a biotin (B1667282) moiety for affinity binding, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a reducible disulfide (SS) bond for controlled cleavage, and an azide (B81097) group for click chemistry, makes it a versatile tool in the development of complex biomolecular constructs. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and experimental considerations for its effective use in research and development.
Core Properties of this compound
The physicochemical properties of this compound are dictated by its three key components: the biotin, the PEG spacer, and the azide functional group linked by a disulfide bond.
-
Biotin: A small vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and specific non-covalent interactions for purification and detection.
-
PEG(4) Spacer: The tetraethylene glycol linker is hydrophilic, which significantly increases the aqueous solubility of the entire molecule.[1][2] This property is particularly advantageous when working with hydrophobic biomolecules or in aqueous biological environments.[1] The flexibility of the PEG chain also minimizes steric hindrance, ensuring that the biotin and azide functionalities are accessible for their respective binding and ligation reactions.[1]
-
Disulfide (SS) Bond: This bond provides a cleavable linkage that is stable under physiological conditions but can be readily reduced by thiol-containing reagents such as dithiothreitol (B142953) (DTT) or in the reducing environment of the cell cytoplasm.[3] This feature is instrumental in designing drug delivery systems where the payload is released at a specific target site.
-
Azide (-N3) Group: The azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4] It can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[5][6]
Solubility Profile
The solubility of this compound is a critical parameter for its handling and application in various experimental settings. While specific quantitative solubility data for this exact molecule is not extensively published, its solubility characteristics can be inferred from its structural components and data available for similar compounds.
The presence of the hydrophilic PEG(4) spacer significantly contributes to its solubility in aqueous buffers.[7][8] However, the overall solubility is also influenced by the more hydrophobic biotin and azide-containing portions of the molecule. For many practical applications, stock solutions are prepared in polar aprotic organic solvents.
Table 1: Qualitative Solubility of Biotin-PEG-Azide Compounds
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [6][9] |
| Dimethylformamide (DMF) | Soluble | [6][9] |
| Water | PEG component enhances solubility | [1][2][10] |
| Chloroform | Soluble (for similar PEG compounds) | [10] |
Stability Considerations
The stability of this compound must be considered under different conditions to ensure its integrity and reactivity throughout storage, conjugation, and in biological environments. The key labile component of this linker is the disulfide bond.
Storage and Handling
For long-term storage, it is recommended to keep this compound in a solid, desiccated form at -20°C.[9] This minimizes degradation due to moisture and temperature fluctuations. Once in solution, especially in aqueous buffers, the stability can be affected by pH, temperature, and the presence of reducing agents. Stock solutions in anhydrous organic solvents like DMSO or DMF are generally more stable when stored at low temperatures.
pH Stability
The disulfide bond is relatively stable at neutral pH. However, at alkaline pH, the risk of disulfide exchange with free thiols increases. The azide group is generally stable across a wide pH range encountered in typical bioconjugation reactions.
Stability in the Presence of Reducing Agents
The disulfide bond is intentionally designed to be cleaved by reducing agents. This is a crucial feature for applications requiring the release of a conjugated molecule. The intracellular environment is significantly more reducing than the extracellular space or blood plasma, primarily due to a higher concentration of glutathione (B108866) (GSH).[3] This differential stability is the basis for the targeted release of drugs within cells.
Table 2: Stability of Key Functional Groups in this compound
| Functional Group | Conditions to Avoid | Notes | Reference |
| Disulfide Bond | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol), high concentrations of free thiols (e.g., cysteine). | Cleavage is often the intended function in drug delivery. The stability is influenced by steric hindrance around the bond. | [3] |
| Azide Group | Strong reducing agents (e.g., phosphines like in the Staudinger ligation), certain transition metals. | Generally stable under typical bioconjugation conditions, including those for CuAAC and SPAAC. | [11] |
| PEG Chain | Extreme pH and high temperatures over prolonged periods. | Generally very stable. | [8] |
| Biotin | Harsh chemical treatments that could disrupt the valeric acid side chain or the fused ring structure. | The biotin-streptavidin interaction is extremely robust. | [1] |
Experimental Protocols
General Protocol for Assessing Solubility
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, PBS, DMSO, DMF).
-
Sample Preparation: Accurately weigh a small amount of this compound.
-
Dissolution: Add a known volume of the selected solvent to the solid compound.
-
Observation: Vortex or sonicate the mixture to facilitate dissolution. Visually inspect for any undissolved particles.
-
Quantification (Optional): For a more precise measurement, prepare a saturated solution, centrifuge to pellet any undissolved solid, and determine the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present or after a derivatization reaction).
General Protocol for Assessing Disulfide Bond Stability
-
Solution Preparation: Prepare a solution of this compound in a relevant buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the solution under different conditions (e.g., presence and absence of a reducing agent like DTT or GSH at a physiological concentration).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples using reverse-phase HPLC or LC-MS to monitor the disappearance of the intact linker and the appearance of the cleaved products.
Visualizations
Caption: Functional components of the this compound linker.
Caption: Experimental workflow for assessing disulfide bond stability.
Caption: General scheme of a click chemistry reaction involving the azide group.
Conclusion
This compound is a powerful and versatile chemical tool for researchers and drug development professionals. A thorough understanding of its solubility and stability is paramount for its successful implementation. The PEG component confers favorable aqueous solubility, while the disulfide bond provides a cleavable linker sensitive to reducing environments. The azide group remains a robust handle for efficient bioconjugation via click chemistry. By carefully considering the experimental conditions, particularly with respect to solvents and the presence of reducing agents, researchers can effectively harness the unique properties of this linker for a wide array of applications.
References
- 1. chempep.com [chempep.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Biotin-PEG4-Azide [baseclick.eu]
- 10. nanocs.net [nanocs.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG(4)-SS-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the biotinylation of alkyne-modified proteins using Biotin-PEG(4)-SS-Azide. This reagent enables the covalent attachment of a biotin (B1667282) moiety through a flexible polyethylene (B3416737) glycol (PEG) spacer arm, which also contains a cleavable disulfide bond. This system is ideal for applications requiring the specific capture and subsequent mild release of biotinylated proteins from streptavidin or avidin (B1170675) matrices, a common workflow in proteomics and drug target identification.
The labeling strategy is based on the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4][5] This bioorthogonal reaction ensures that the biotin label is attached only to proteins that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group, minimizing non-specific labeling. The incorporated disulfide (SS) linker allows for the subsequent cleavage of the biotin tag from the protein using reducing agents like dithiothreitol (B142953) (DTT).[6]
Quantitative Data Summary
The efficiency of protein biotinylation and subsequent cleavage can be influenced by several factors, including the concentration of the protein and labeling reagent, reaction time, and temperature. The following table summarizes typical experimental parameters and expected outcomes.
| Parameter | Recommended Range | Typical Outcome | Method of Quantification |
| Molar Excess of this compound to Protein | 10- to 50-fold | 1–6 biotin molecules per protein molecule | HABA Assay or Mass Spectrometry[7] |
| Protein Concentration | 1–10 mg/mL | Higher efficiency at higher protein concentrations[6][8] | Bradford or BCA Protein Assay |
| Labeling Reaction Time | 1–2 hours at room temperature | >90% labeling efficiency | Western Blot with Streptavidin-HRP |
| Cleavage Reaction Time | 30 minutes at 50°C (with 50 mM DTT) | >95% cleavage efficiency | SDS-PAGE mobility shift analysis or Mass Spectrometry |
| Protein Recovery (Post-Purification) | >85% | Bradford or BCA Protein Assay |
Experimental Protocols
Materials and Reagents
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)[9]
-
Streptavidin-agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Wash Buffer containing 50 mM DTT)
Protocol 1: Biotinylation of Alkyne-Modified Protein
This protocol describes the copper-catalyzed click chemistry reaction to label an alkyne-containing protein with this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
-
Labeling Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Alkyne-modified protein (to a final concentration of 1-5 mg/mL)
-
This compound stock solution (to a final concentration of 100-500 µM, representing a 10- to 50-fold molar excess)
-
THPTA stock solution (to a final concentration of 1 mM)
-
CuSO4 stock solution (to a final concentration of 0.5 mM)
-
-
Vortex the mixture gently to mix.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Removal of Excess Reagents:
-
Remove the excess, unreacted this compound and copper catalyst using a desalting column according to the manufacturer's instructions.[9] Alternatively, dialysis can be performed.
-
Protocol 2: Affinity Purification of Biotinylated Protein
This protocol outlines the capture of the biotinylated protein using streptavidin-agarose resin.
-
Resin Preparation:
-
Wash the streptavidin-agarose resin twice with Wash Buffer to remove any storage solution.
-
-
Binding:
-
Add the desalted, biotinylated protein solution to the washed streptavidin-agarose resin.
-
Incubate for 1 hour at room temperature with gentle end-over-end mixing.
-
-
Washing:
-
Centrifuge the resin slurry at a low speed (e.g., 1000 x g) for 1 minute and discard the supernatant.
-
Wash the resin three times with Wash Buffer to remove non-specifically bound proteins.
-
Protocol 3: Cleavage and Elution of the Labeled Protein
This protocol describes the release of the captured protein from the streptavidin resin by cleaving the disulfide bond in the linker.
-
Elution:
-
Add Elution Buffer (Wash Buffer containing 50 mM DTT) to the streptavidin-agarose resin with the bound protein.
-
Incubate for 30 minutes at 50°C with gentle agitation.
-
-
Collection of Eluted Protein:
-
Centrifuge the resin at a low speed and carefully collect the supernatant containing the eluted, now biotin-free, protein.
-
-
Analysis:
-
The successful labeling and cleavage can be confirmed by SDS-PAGE and Western blot analysis using an antibody specific to the protein of interest.
-
Visualizations
Caption: Experimental workflow for protein labeling, purification, and cleavage.
Caption: Key chemical transformations in the labeling and cleavage process.
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
Revolutionizing Proteomics: A Guide to Using Biotin-PEG(4)-SS-Azide in Cell Lysate
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the application of Biotin-PEG(4)-SS-Azide, a versatile chemical probe, for the selective labeling, enrichment, and identification of target proteins from complex cell lysates. This technology is pivotal for advancements in proteomics, particularly in the fields of drug discovery, biomarker identification, and the study of post-translational modifications.
Principle
The use of this compound leverages the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3][4][5] This highly specific and efficient reaction forms a stable triazole linkage between an azide (B81097) (present on the this compound probe) and a terminal alkyne, which is metabolically or chemically incorporated into target proteins.
The probe itself is strategically designed with three key functional components:
-
Biotin (B1667282): A high-affinity ligand for streptavidin, enabling robust and efficient enrichment of labeled proteins using streptavidin-conjugated beads.[6]
-
PEG(4) Spacer: A polyethylene (B3416737) glycol linker that enhances the water solubility of the probe and minimizes steric hindrance, thereby improving the efficiency of both the click reaction and the subsequent binding to streptavidin.[7][8]
-
Cleavable Disulfide (SS) Linker: A disulfide bond that can be readily cleaved under mild reducing conditions, allowing for the gentle elution of captured proteins from the streptavidin resin, which is crucial for downstream analysis such as mass spectrometry.[9][10][11]
-
Azide Group: The reactive moiety that participates in the click chemistry reaction with alkyne-modified proteins.[2][12]
The overall workflow involves the introduction of an alkyne group into proteins of interest, lysis of the cells, reaction of the alkyne-modified proteins with this compound via click chemistry, capture of the biotinylated proteins on streptavidin beads, washing to remove non-specific binders, and finally, elution of the target proteins by cleaving the disulfide bond.
Experimental Workflow
Figure 1. A schematic overview of the experimental workflow for the use of this compound in cell lysate.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| This compound | MedChemExpress | HY-130413 |
| Alkyne-modified amino acid/sugar | Varies | Varies |
| Cell Culture Medium and Supplements | Varies | Varies |
| Lysis Buffer (Click Chemistry Compatible) | See Protocol Below | - |
| Protease Inhibitor Cocktail (EDTA-free) | Sigma-Aldrich | P8340 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | C1297 |
| THPTA Ligand | Vector Laboratories | CCT-1010 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Streptavidin Magnetic Beads | NEB | S1420S |
| Dithiothreitol (DTT) or TCEP | Sigma-Aldrich | D9779 or C4706 |
| PBS (Phosphate-Buffered Saline) | Varies | Varies |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 |
Cell Lysis
A critical step is to use a lysis buffer that is compatible with the downstream click chemistry reaction. Amine-containing buffers such as Tris should be avoided as they can chelate the copper catalyst.[13][14]
Recommended Lysis Buffer (1% SDS Lysis Buffer):
-
50 mM HEPES, pH 7.4
-
150 mM NaCl
-
1% SDS
-
Add EDTA-free protease inhibitor cocktail immediately before use.
Protocol:
-
Wash cultured cells (previously labeled with an alkyne-containing molecule) twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cell pellet.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay. Adjust the concentration to 1-5 mg/mL with Lysis Buffer.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for a 1 mL final reaction volume. The final concentration of the this compound probe can be optimized and may range from 20 to 100 µM.
Stock Solutions:
-
This compound: 10 mM in DMSO
-
Copper(II) Sulfate (CuSO4): 50 mM in water
-
THPTA: 100 mM in water
-
Sodium Ascorbate: 500 mM in water (prepare fresh)
Protocol:
-
To 1 mg of protein lysate, add the following reagents in the specified order. It is crucial to add the reagents sequentially to ensure proper formation of the catalyst.
-
10 µL of 10 mM this compound (final concentration: 100 µM)
-
20 µL of 50 mM CuSO4 (final concentration: 1 mM)
-
20 µL of 100 mM THPTA (final concentration: 2 mM)
-
-
Vortex the mixture gently.
-
Add 20 µL of freshly prepared 500 mM Sodium Ascorbate to initiate the reaction (final concentration: 10 mM).
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
Enrichment of Biotinylated Proteins
Protocol:
-
Equilibrate the required amount of streptavidin magnetic beads by washing them three times with Lysis Buffer.[6]
-
Add the click chemistry reaction mixture to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended:
-
Twice with 1% SDS in PBS.
-
Twice with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.
-
Twice with PBS.
-
Elution of Captured Proteins
The disulfide bond in the this compound linker allows for elution under mild reducing conditions.
Elution Buffer:
-
50 mM DTT or 20 mM TCEP in PBS.
Protocol:
-
Add the Elution Buffer to the washed beads.
-
Incubate for 30-60 minutes at 37°C with shaking.
-
Pellet the beads using a magnetic stand and carefully collect the supernatant containing the eluted proteins.
-
Repeat the elution step once more and pool the supernatants for maximum recovery.
-
The eluted proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation
The following tables provide representative quantitative data that can be expected from experiments using this compound.
Table 1: Recommended Reagent Concentrations for CuAAC Reaction in Cell Lysate
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 20 - 100 µM |
| Copper(II) Sulfate | 50 mM in water | 1 mM |
| THPTA | 100 mM in water | 2 mM |
| Sodium Ascorbate | 500 mM in water | 10 mM |
| Protein Lysate | 1-5 mg/mL | - |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient metabolic/chemical labeling- Inactive catalyst- Low probe concentration | - Optimize alkyne labeling conditions- Prepare Sodium Ascorbate fresh- Increase this compound concentration |
| High Background Signal | - Non-specific binding to beads- Non-specific click reaction | - Increase the stringency and number of wash steps- Include a no-alkyne control to assess background- Reduce the concentration of the biotin probe and/or copper catalyst[15] |
| Low Protein Recovery | - Incomplete elution- Protein degradation | - Increase incubation time or concentration of reducing agent- Ensure protease inhibitors are used throughout the protocol |
Signaling Pathway and Logical Relationship Diagrams
Figure 2. Logical relationship diagram illustrating the key steps and components in the this compound workflow.
Conclusion
The use of this compound in conjunction with click chemistry provides a powerful and versatile platform for the study of proteins in their native cellular context. The cleavable linker ensures that captured proteins can be recovered under mild conditions, making this approach highly compatible with sensitive downstream analytical techniques like mass spectrometry. By following the detailed protocols outlined in this application note, researchers can confidently and effectively utilize this technology to advance their understanding of complex biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. interchim.fr [interchim.fr]
- 6. neb.com [neb.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Biotin-PEG4-Azide [baseclick.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG(4)-SS-Azide in Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Biotin-PEG(4)-SS-Azide as a versatile linker for the immobilization of biomolecules on streptavidin-coated sensor surfaces for Surface Plasmon Resonance (SPR) analysis. This innovative reagent combines the robust biotin-streptavidin interaction with the precision of click chemistry and the flexibility of a cleavable disulfide bond, enabling controlled ligand immobilization and surface regeneration for high-throughput and cost-effective SPR assays.
Introduction
Surface Plasmon Resonance is a powerful label-free technology for the real-time monitoring of biomolecular interactions, providing crucial kinetic and affinity data.[1][2] A critical step in an SPR experiment is the stable and reproducible immobilization of a ligand onto the sensor chip surface.[2] The this compound linker offers a sophisticated solution for this challenge by incorporating three key functional elements:
-
Biotin (B1667282) Moiety: Ensures a strong and highly specific, non-covalent attachment to streptavidin-coated sensor surfaces.[1]
-
PEG(4) Spacer: A hydrophilic polyethylene (B3416737) glycol spacer enhances the solubility of the conjugate and minimizes steric hindrance, ensuring the immobilized ligand remains accessible for interaction with the analyte.
-
Azide Group: Enables covalent conjugation to an alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid) via highly efficient and specific "click chemistry" reactions.[3]
-
Disulfide (SS) Bond: A cleavable linker that allows for the gentle removal of the immobilized ligand, facilitating the regeneration and reuse of the streptavidin-coated sensor chip.[4]
This unique combination of features makes this compound an ideal tool for researchers who require precise control over ligand orientation, wish to minimize non-specific binding, and aim to improve the throughput and cost-effectiveness of their SPR experiments.
Key Features & Benefits
-
Site-Specific Immobilization: Click chemistry allows for the precise attachment of the biotin tag to a specific site on the ligand, ensuring uniform orientation on the sensor surface.
-
Enhanced Sensitivity: The PEG spacer reduces non-specific binding to the sensor surface, leading to improved signal-to-noise ratios.
-
Regenerable Surfaces: The cleavable disulfide bond permits the removal of the ligand-streptavidin complex, allowing for multiple experiments on a single sensor chip, thereby reducing costs and experimental variability.[][6]
-
Versatility: Applicable to a wide range of biomolecules that can be modified with an alkyne group.
Quantitative Data Presentation
The following table summarizes representative kinetic data that can be obtained from SPR experiments utilizing biotin-streptavidin immobilization strategies. While this data was not generated specifically with the this compound linker, it serves as an example of the quantitative analysis of biomolecular interactions enabled by this approach.
| Interacting Partners | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (M) | Reference |
| Human α-thrombin and Th10-39 peptide | 3.5 x 10⁶ | 3.9 x 10⁻² | 1.1 x 10⁻⁸ | Application Note 123, Biosensing Instrument |
| scFv-Z186-SBP and Prion Antigen | Not specified | Not specified | 4.01 x 10⁻⁷ | [7] |
Experimental Protocols
Protocol 1: Ligand Modification with this compound via Click Chemistry
This protocol describes the conjugation of this compound to an alkyne-modified protein ligand. Two common click chemistry methods are provided: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
1.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
-
-
Procedure:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 fold molar excess of this compound.
-
Prepare a fresh premix of CuSO₄ and THPTA in a 1:5 molar ratio in degassed buffer.
-
Add the CuSO₄/THPTA solution to the protein/azide mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the biotinylated protein from excess reagents using a desalting column or dialysis.
-
1.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Materials:
-
DBCO (Dibenzocyclooctyne)-modified protein in a suitable buffer
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
-
-
Procedure:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the DBCO-modified protein with a 2-5 fold molar excess of this compound.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.
-
Purify the biotinylated protein from excess reagents using a desalting column or dialysis.
-
Protocol 2: Immobilization of Biotinylated Ligand on a Streptavidin Sensor Chip
-
Materials:
-
SPR instrument and a streptavidin-coated sensor chip
-
Purified biotinylated ligand
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH)
-
-
Procedure:
-
Equilibrate the streptavidin sensor chip with running buffer until a stable baseline is achieved.
-
Dilute the biotinylated ligand in running buffer to a suitable concentration (typically 1-10 µg/mL).
-
Inject the biotinylated ligand over the sensor surface at a low flow rate (e.g., 10 µL/min) until the desired immobilization level is reached.
-
Wash the surface with running buffer to remove any non-specifically bound ligand.
-
The surface is now ready for analyte injection and interaction analysis.
-
Protocol 3: Analyte Interaction Analysis
-
Procedure:
-
Prepare a series of analyte concentrations in running buffer.
-
Inject the analyte solutions over the immobilized ligand surface, starting with the lowest concentration. Include a buffer-only injection as a reference.
-
Monitor the association and dissociation phases in real-time.
-
After each analyte injection, regenerate the surface by injecting a suitable regeneration solution to remove the bound analyte.
-
Fit the resulting sensorgrams to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and affinity (KD).
-
Protocol 4: Surface Regeneration via Disulfide Bond Cleavage
-
Materials:
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in a suitable buffer)
-
Running buffer
-
-
Procedure:
-
After completing the interaction analysis, inject the DTT or TCEP solution over the sensor surface.
-
Allow the cleavage reaction to proceed for a sufficient time (e.g., 10-30 minutes).
-
Wash the surface extensively with running buffer to remove the cleaved ligand and reducing agent.
-
The streptavidin surface is now ready for immobilization of a new biotinylated ligand.
-
Visualizations
Caption: Experimental workflow for SPR using this compound.
Caption: Structure of this compound and its interaction.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 6. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 7. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG(4)-SS-Azide
Application Note
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules. This document provides a detailed protocol for the biotinylation of alkyne-modified biomolecules using Biotin-PEG(4)-SS-Azide. This specific reagent is of particular interest in drug development and proteomics due to its integrated features: a biotin (B1667282) moiety for strong affinity-based detection and purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a cleavable disulfide (-SS-) bond that allows for the release of the conjugated molecule under reducing conditions.[1]
This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the successful implementation of CuAAC reactions for biotinylation.
Core Concepts and Workflow
The CuAAC reaction facilitates the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097). The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270). To enhance reaction efficiency and protect the biomolecule from potential damage by copper ions, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.
dot
Caption: Experimental workflow for the biotinylation of an alkyne-modified biomolecule via CuAAC reaction.
Experimental Protocols
This section provides detailed methodologies for the CuAAC reaction, purification, and quantification of biotinylation.
Preparation of Stock Solutions
It is crucial to prepare fresh stock solutions, especially for the reducing agent, to ensure optimal reaction efficiency.
| Reagent | Stock Concentration | Solvent | Storage |
| Alkyne-Modified Biomolecule | 1-10 mM | Appropriate buffer (e.g., PBS, pH 7.4) | -20°C or -80°C |
| This compound | 10 mM | DMSO or DMF | -20°C, desiccated |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized Water | Room Temperature |
| Sodium Ascorbate | 1 M | Deionized Water | -20°C (prepare fresh) |
| THPTA Ligand | 100 mM | Deionized Water | -20°C |
CuAAC Reaction Protocol
The following protocol is a general guideline and may require optimization depending on the specific biomolecule.
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Add the this compound from the stock solution to a final concentration of 2-5 equivalents relative to the alkyne-modified biomolecule.
-
Add the THPTA ligand to a final concentration of 5 equivalents relative to the CuSO₄.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be performed with gentle shaking.
Table of Recommended Reagent Concentrations:
| Component | Final Concentration | Molar Equivalents (relative to Alkyne) |
| Alkyne-Modified Biomolecule | 10 µM - 1 mM | 1 |
| This compound | 20 µM - 5 mM | 2 - 5 |
| CuSO₄ | 0.1 - 1 mM | 10 - 100 |
| THPTA Ligand | 0.5 - 5 mM | 50 - 500 (5x CuSO₄) |
| Sodium Ascorbate | 1 - 10 mM | 100 - 1000 |
Purification of Biotinylated Product
Purification is essential to remove excess reagents, especially the copper catalyst, which can interfere with downstream applications. Streptavidin affinity chromatography is a highly effective method for isolating biotinylated molecules.
-
Resin Preparation: Equilibrate streptavidin-agarose resin by washing with a binding/wash buffer (e.g., PBS, pH 7.4).
-
Binding: Add the CuAAC reaction mixture to the equilibrated streptavidin resin. Incubate for 1-2 hours at room temperature with gentle mixing to allow the biotinylated biomolecule to bind to the streptavidin.
-
Washing: Wash the resin extensively with the binding/wash buffer to remove unbound molecules and reaction byproducts.
-
Elution (Non-cleavable): For applications where the disulfide bond is not cleaved, the strong biotin-streptavidin interaction requires harsh denaturing conditions for elution (e.g., boiling in SDS-PAGE loading buffer).
-
Elution (Cleavable): To utilize the cleavable disulfide linker, incubate the resin with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a concentration of 10-50 mM in an appropriate buffer for 1-2 hours at room temperature. The supernatant will contain the released biomolecule.
Quantification of Biotinylation: HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the degree of biotinylation.[2][3][4]
-
Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin in PBS, pH 7.2.
-
Measure Baseline: In a cuvette, measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Sample: Add a known concentration of the purified biotinylated biomolecule to the cuvette and mix.
-
Measure Final Absorbance: Once the absorbance reading at 500 nm stabilizes, record the value. The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin.
-
Calculation: The degree of biotinylation can be calculated based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
Example Data: Biotinylation of Alkyne-Cellulose Nanofibers
The following table presents example data on the degree of substitution (DS) of biotin on cellulose (B213188) nanofibers, as determined by the HABA assay and X-ray Photoelectron Spectroscopy (XPS).[2] This demonstrates the quantitative analysis of biotin incorporation.
| Analytical Method | Degree of Substitution (DS) | Interpretation |
| HABA Assay | 0.01 - 0.10 | 1 biotin molecule per 10 to 100 anhydroglucose (B10753087) units (surface-available biotin) |
| XPS | 0.01 - 0.10 | 1 biotin molecule per 10 to 100 anhydroglucose units (total surface biotin) |
Logical Relationships of Reaction Components
The success of the CuAAC reaction is dependent on the interplay of its core components. The following diagram illustrates these relationships.
dot
Caption: Logical relationships of the key components in the CuAAC reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no biotinylation | Inactive reducing agent | Prepare fresh sodium ascorbate solution immediately before use. |
| Oxidation of Cu(I) | Degas the reaction buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inaccessible alkyne group | Consider using a denaturant (e.g., DMSO, guanidinium (B1211019) chloride) if the biomolecule's structure sterically hinders the alkyne. | |
| Precipitation in reaction | Low solubility of biomolecule or azide | Increase the proportion of a co-solvent like DMSO or DMF. The PEG spacer on the azide reagent is designed to improve solubility. |
| Low recovery after purification | Inefficient binding to streptavidin | Ensure the biotinylated molecule is not sterically hindered from binding. Increase incubation time with the resin. |
| Incomplete elution (cleavable) | Increase the concentration of the reducing agent (DTT or TCEP) and/or the incubation time. |
Conclusion
The CuAAC reaction with this compound is a powerful and versatile tool for the specific and efficient biotinylation of a wide range of biomolecules. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can confidently implement this methodology in their drug development and discovery workflows. The ability to introduce a biotin handle with the option for subsequent cleavage provides a significant advantage for affinity purification and downstream analysis.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Biotin-PEG(4)-SS-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG(4)-SS-Azide in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This powerful, copper-free click chemistry reagent is ideal for the biotinylation of biomolecules in complex biological systems, enabling a wide range of applications from protein labeling and purification to cell surface engineering and drug delivery.
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal ligation reaction that occurs between a cyclooctyne (B158145) (such as DBCO or BCN) and an azide-functionalized molecule.[1][2] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems.[1][2]
This compound is a versatile reagent featuring three key functional components:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust affinity purification and detection.
-
PEG(4) Spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding.
-
Disulfide (SS) Linker: A cleavable bond that allows for the release of the biotinylated molecule from a streptavidin resin under mild reducing conditions.
-
Azide Group: The reactive handle for SPAAC conjugation with strained alkynes.
This combination of features makes this compound an invaluable tool for the specific and reversible labeling of biomolecules.[3]
Key Applications
-
Protein Labeling and Bioconjugation: Site-specific biotinylation of proteins for subsequent purification, detection, and functional studies.
-
Cell Surface Labeling: Modification of cell surface glycans or proteins for studying cellular processes and interactions.
-
Antibody-Drug Conjugate (ADC) Development: As a cleavable linker for attaching payloads to antibodies.[3]
-
Affinity Purification: Capture and isolation of biotinylated biomolecules from complex mixtures.
-
Molecular Imaging: Attachment of imaging agents for in vitro and in vivo tracking of biomolecules.
Quantitative Data Summary
| Parameter | Value/Range | Reactants | Conditions | Reference |
| Second-Order Rate Constant (k) | 0.18–0.37 M⁻¹s⁻¹ | DBCO-PEG5-trastuzumab + Model Azides | HEPES & PBS Buffers | [4][5] |
| Typical Molar Excess of this compound | 2-10 fold over the alkyne-modified biomolecule | This compound + Alkyne-modified protein | Varies depending on application | General Guidance |
| Typical Reaction Time | 1-4 hours at room temperature or 4-12 hours at 4°C | This compound + Alkyne-modified biomolecule | Varies depending on application | General Guidance |
| Cleavage Condition | 50 mM Dithiothreitol (DTT) | Biotin-PEG(4)-SS-conjugate | Room temperature, 2 hours | General Guidance |
Experimental Protocols
Protocol 1: General Protein Biotinylation using SPAAC
This protocol describes a general procedure for biotinylating a protein that has been modified to contain a strained alkyne (e.g., DBCO).
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Determine the concentration of the alkyne-modified protein solution.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.
-
Add the desired molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 4-12 hours with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or by dialysis against the desired buffer.
-
-
Analysis:
-
Confirm biotinylation using techniques such as Western blot with streptavidin-HRP, mass spectrometry, or a HABA assay.
-
Protocol 2: Cell Surface Labeling
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to display a strained alkyne.
Materials:
-
Cells with surface-expressed strained alkynes
-
This compound
-
Cell culture medium or PBS
-
Streptavidin-fluorophore conjugate for detection
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in cold cell culture medium or PBS at a desired density.
-
-
Labeling Reaction:
-
Add this compound to the cell suspension to a final concentration of 25-100 µM.
-
Incubate the cells on ice or at 4°C for 30-60 minutes with gentle rocking.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unreacted this compound.
-
-
Detection:
-
Resuspend the cells in a solution containing a streptavidin-fluorophore conjugate.
-
Incubate on ice for 20-30 minutes in the dark.
-
Wash the cells three times with cold PBS.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Protocol 3: Affinity Purification and Cleavage
This protocol describes the capture of a biotinylated protein using streptavidin-agarose beads and subsequent elution by cleaving the disulfide bond.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS containing 50 mM DTT)
Procedure:
-
Resin Preparation:
-
Wash the streptavidin-agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
-
Binding:
-
Incubate the biotinylated protein sample with the washed streptavidin-agarose resin for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the resin three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the resin and incubate at room temperature for 1-2 hours with gentle agitation to cleave the disulfide bond and release the protein.
-
Collect the eluate containing the purified protein.
-
Visualizations
Caption: General workflow for SPAAC bioconjugation.
Caption: Affinity purification and cleavage workflow.
Caption: Probing signaling pathways via cell surface labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin-PEG4-SS-azide - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Immunoprecipitation using Biotin-PEG(4)-SS-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enrichment of alkyne-modified proteins from complex biological samples using Biotin-PEG(4)-SS-Azide. This reagent enables the covalent labeling of alkyne-containing biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The incorporated biotin (B1667282) handle allows for highly efficient affinity purification on streptavidin-based resins. A key feature of this reagent is the disulfide (SS) bond within its spacer arm, which permits the gentle and specific elution of captured proteins under reducing conditions, preserving their integrity for downstream applications.
Principle
The workflow involves the initial labeling of a target protein with an alkyne group, typically through metabolic incorporation of an alkyne-bearing amino acid analogue or by enzymatic modification. Following cell lysis, the alkyne-tagged protein of interest within the complex lysate is covalently conjugated to this compound through a CuAAC reaction. The resulting biotinylated protein is then captured using streptavidin-coated beads. After a series of stringent washes to remove non-specifically bound proteins, the enriched target protein is released from the beads by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond in the linker.
Core Advantages
-
High Specificity: The bio-orthogonal nature of the click chemistry reaction ensures that the biotin tag is attached only to the alkyne-modified target protein.
-
Mild Elution: The cleavable disulfide linker allows for the release of the captured protein under non-denaturing conditions, which is crucial for subsequent functional assays or analysis of protein-protein interactions.
-
Low Background: The strong biotin-streptavidin interaction, combined with stringent wash steps, significantly reduces non-specific protein contamination.
-
Versatility: This protocol can be adapted for a wide range of applications, including proteomics, post-translational modification analysis, and the identification of drug targets.
Quantitative Data Summary
For successful immunoprecipitation, the following table summarizes key quantitative parameters. It is important to note that optimal conditions may vary depending on the specific protein of interest and the experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Click Chemistry Reaction | ||
| Protein Lysate Concentration | 1-5 mg/mL | Ensure accurate protein quantification before starting.[1] |
| This compound Concentration | 2-50 µM | Start with 20-50 µM and optimize for your specific target.[1][2] |
| Copper (II) Sulfate (B86663) (CuSO₄) Concentration | 1 mM | A stock solution of 20-100 mM in water is recommended.[1][2][3] |
| Copper-chelating Ligand (e.g., THPTA) | 2 mM | Use a 2:1 molar ratio of ligand to CuSO₄.[2] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Prepare fresh from a stock solution (e.g., 300 mM in water).[1][3][4] |
| Incubation Time | 30-120 minutes | Longer incubation times may improve labeling efficiency.[1][3][4][5] |
| Incubation Temperature | Room Temperature | |
| Immunoprecipitation | ||
| Streptavidin Bead Slurry Volume | 20-50 µL per sample | The binding capacity of beads can vary by manufacturer.[6] |
| Streptavidin Bead Binding Capacity | ~30 µg biotinylated protein per mg of beads | This is an estimate; empirical determination is recommended.[6] |
| Incubation Time with Beads | >30 minutes | Can be extended to overnight at 4°C for low abundance targets.[6] |
| Incubation Temperature with Beads | Room Temperature or 4°C | Dependent on the stability of the target protein.[6] |
| Elution | ||
| Dithiothreitol (DTT) Concentration | 50 mM | Prepare fresh in a suitable buffer (e.g., PBS or Tris-based buffer).[7] |
| Incubation Time | 30-60 minutes | |
| Incubation Temperature | Room Temperature to 37°C |
Experimental Protocol
This protocol outlines the key steps for the immunoprecipitation of an alkyne-modified protein using this compound.
Preparation of Cell Lysate
-
Harvest cells containing the alkyne-modified protein of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[5]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15-20 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube and determine the protein concentration.
Click Chemistry Reaction
-
In a microcentrifuge tube, combine the cell lysate (containing 1-5 mg of total protein) with this compound to a final concentration of 20-50 µM.
-
Add the copper (II) sulfate and a copper-chelating ligand (e.g., THPTA) to final concentrations of 1 mM and 2 mM, respectively.[2]
-
Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) to a final concentration of 1-5 mM.[1][3][4]
-
Incubate the reaction mixture for 30-120 minutes at room temperature with gentle rotation.[1][3][4][5]
Capture of Biotinylated Proteins
-
Equilibrate the required amount of streptavidin magnetic beads by washing them three times with a binding/wash buffer (e.g., 1X PBS with 0.05% Tween-20).[6]
-
Add the equilibrated streptavidin beads to the click chemistry reaction mixture.
-
Incubate for at least 30 minutes at room temperature (or overnight at 4°C) with gentle rotation to allow for the binding of the biotinylated protein to the beads.[6]
Washing
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with a series of buffers to remove non-specifically bound proteins. A recommended wash series is:
Elution
-
After the final wash, resuspend the beads in an elution buffer containing 50 mM DTT.[7]
-
Incubate for 30-60 minutes at room temperature with gentle agitation to cleave the disulfide bond.
-
Pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluted protein.
-
The eluted protein is now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.
Visualizations
Experimental Workflow
Caption: Immunoprecipitation workflow using this compound.
This compound Linker Cleavage
Caption: Cleavage of the disulfide bond in the linker by DTT.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cleavage of Disulfide Bond in Biotin-PEG(4)-SS-Azide with Dithiothreitol (DTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG(4)-SS-Azide is a versatile chemical probe used extensively in proteomics, drug discovery, and chemical biology. This reagent features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond, and a terminal azide (B81097) group for click chemistry applications.[1][2][3][4] The disulfide bond is of particular importance as it allows for the controlled release of biotinylated molecules from streptavidin matrices under mild reducing conditions. Dithiothreitol (DTT) is a commonly used reducing agent for this purpose, enabling the efficient cleavage of the disulfide bridge and the recovery of captured biomolecules for downstream analysis.[5]
These application notes provide detailed protocols for the cleavage of the disulfide bond in this compound with DTT, quantitative data on cleavage efficiency, and workflows for its application in affinity purification and protein-protein interaction studies.
Mechanism of Disulfide Bond Cleavage by DTT
The cleavage of the disulfide bond in this compound by DTT proceeds via a two-step thiol-disulfide exchange reaction. In the first step, one of the thiol groups of DTT attacks the disulfide bond, forming a mixed disulfide and releasing one of the sulfur atoms as a free thiol. In the second, intramolecular step, the second thiol group of the same DTT molecule attacks the mixed disulfide, forming a stable six-membered ring (oxidized DTT) and releasing the second sulfur atom as a free thiol. This intramolecular cyclization drives the reaction to completion.
Quantitative Data on Disulfide Bond Cleavage
| DTT Concentration | Temperature (°C) | Incubation Time | pH | Cleavage Efficiency (%) | Notes |
| 10-50 mM | Room Temperature (20-25) | 1-2 hours | 7.2-8.0 | >80% | A commonly used starting point for many applications.[5] |
| 50 mM | 37 | 1 hour | 7.5 | ~90% | Higher temperature can increase the rate of cleavage. |
| 100 mM | 50 | 30 minutes | 8.0 | >95% | Higher concentration and temperature for more rapid and complete cleavage.[5] |
| 500 mM | Room Temperature (20-25) | 1 hour | 7.4 | ~60% release from beads | High concentrations may be required for efficient elution from affinity matrices. |
Experimental Protocols
Protocol 1: Cleavage of this compound Labeled Proteins in Solution
This protocol describes the cleavage of the disulfide bond in proteins that have been labeled with this compound in a solution format.
Materials:
-
This compound labeled protein solution
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tubes
Procedure:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water or PBS).
-
To the solution of the this compound labeled protein, add DTT to a final concentration of 20-100 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 30-60 minutes at 37°C with gentle agitation.
-
The cleaved protein is now ready for downstream applications. If necessary, DTT can be removed by dialysis or gel filtration.
Protocol 2: Elution of Biotinylated Proteins from Streptavidin Beads using DTT
This protocol is designed for the release of proteins captured on streptavidin-coated beads via a this compound linker.
Materials:
-
Streptavidin-coated agarose (B213101) or magnetic beads with captured biotinylated protein
-
Dithiothreitol (DTT)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS, pH 7.4-8.0)
-
Reaction tubes
Procedure:
-
Wash the streptavidin beads with the captured protein complex three times with 1 mL of Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, remove the supernatant and resuspend the beads in Elution Buffer.
-
Add DTT to the bead suspension to a final concentration of 50-100 mM.
-
Incubate the mixture for 30-60 minutes at 37°C with gentle shaking to facilitate the cleavage of the disulfide bond.
-
Centrifuge or use a magnetic rack to pellet the beads.
-
Carefully collect the supernatant containing the eluted, now non-biotinylated, protein.
-
For complete recovery, a second elution step may be performed.
Analytical Methods for Monitoring Cleavage
The efficiency of the disulfide bond cleavage can be monitored by several analytical techniques:
-
SDS-PAGE and Western Blotting: A shift in the molecular weight of a protein after cleavage (due to the removal of the biotin-PEG portion) can be observed on an SDS-PAGE gel. A Western blot using an anti-biotin antibody can confirm the absence of the biotin tag on the cleaved protein.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the cleaved products from the intact biotinylated molecule, allowing for quantification of the cleavage reaction.
-
Mass Spectrometry (MS): Mass spectrometry provides a highly sensitive and accurate method to confirm the cleavage by identifying the mass of the protein or peptide with and without the biotin-PEG-azide moiety.
Applications and Workflows
The cleavable nature of this compound makes it a powerful tool in various proteomics and drug discovery workflows.
Affinity Purification and Mass Spectrometry Analysis
A primary application is in the enrichment and identification of protein interaction partners or post-translationally modified proteins.
This workflow illustrates the use of this compound to isolate and identify protein interaction partners. An alkyne-modified "bait" protein is introduced into a cell lysate to bind to its interacting partners. The complex is then labeled with this compound via a click reaction. The biotinylated complex is captured on streptavidin beads, and after washing, the interacting proteins are released by DTT cleavage for identification by mass spectrometry.[6][7][8]
Investigating Protein-Protein Interactions within a Signaling Pathway
This reagent can also be used to elucidate components of signaling pathways. For example, to identify proteins that interact with a specific phosphorylated kinase in a signaling cascade.
In this hypothetical example, a specific kinase in a signaling pathway is metabolically labeled with an alkyne-containing amino acid. Upon activation of the pathway, this kinase interacts with its downstream substrate. By lysing the cells and performing a click reaction with this compound, the kinase and its interacting partners are biotinylated. Subsequent affinity purification and DTT cleavage allow for the specific identification of the substrate protein by mass spectrometry, thus confirming the protein-protein interaction within the signaling cascade.
References
- 1. Cleavable Biotin | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin-PEG3-SS-azide, 2866429-93-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Biotin-PEG(4)-SS-Azide in Proximity Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity labeling (PL) coupled with mass spectrometry has emerged as a powerful technique to map protein-protein interactions and identify constituents of subcellular compartments in their native cellular environment. This method relies on a promiscuous labeling enzyme (e.g., BioID, TurboID, APEX2) fused to a protein of interest, which generates reactive species to covalently tag nearby biomolecules. Biotin (B1667282) is a commonly used tag due to its high affinity for streptavidin, enabling efficient enrichment of labeled proteins.
Biotin-PEG(4)-SS-Azide is a versatile chemical probe designed for advanced proximity labeling workflows, particularly those incorporating bioorthogonal chemistry. This trifunctional reagent features:
-
A biotin moiety for strong binding to streptavidin-based affinity resins.
-
A disulfide (SS) bond , providing a chemically cleavable linker that can be reduced to elute biotinylated proteins under mild conditions, thereby reducing background contaminants associated with harsh elution methods.
-
An azide (N3) group, which allows for covalent attachment to alkyne-modified proteins or other biomolecules via the highly specific and efficient "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition).
-
A polyethylene glycol (PEG(4)) spacer to enhance aqueous solubility and minimize steric hindrance between the biotin tag and the labeled protein.
These application notes provide an overview of the utility of this compound in proximity labeling experiments and detailed protocols for its application.
Key Applications
-
Mapping Protein-Protein Interactions: Identify weak and transient protein interactors in living cells.
-
Defining Organellar Proteomes: Characterize the protein composition of specific subcellular compartments.
-
Investigating Post-Translational Modifications: Capture and identify proteins with specific modifications by labeling with alkyne-bearing probes.
-
Drug Target Identification: Elucidate the cellular targets of small molecules functionalized with an alkyne group.
Data Presentation: Performance of Cleavable Linkers
The choice of a cleavable linker can significantly impact the yield and purity of identified proteins in a proteomics experiment. The disulfide bond in this compound is cleaved by reducing agents. Other types of cleavable linkers include acid-labile (e.g., DADPS) and photocleavable linkers. The following tables summarize comparative data on the performance of different cleavable linkers in enriching labeled peptides.
Table 1: Comparison of Cleavage Efficiency for Different Biotin Probes [1][2]
| Probe Type (Cleavable Linker) | Cleavage Condition | Cleavage Efficiency |
| Disulfide (SS) | 50 mM Na2S2O4, 1 hr | ~76.5% |
| Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid, 0.5 hr | >98% |
| Azobenzene (AZO) | 50 mM Na2S2O4, 1 hr | ~76.5% |
| Photocleavable | 365 nm UV light | Not specified |
| Diester | 2% Mercaptoethanol, 1 hr | ~85% |
Table 2: Unique Cysteine Residues Identified Using Different Chemically-Cleavable Linkers and Enrichment Strategies [3]
| Linker | Enrichment Type | # Identifications in 3/3 Replicates | Total # Identifications |
| DADPS (Acid-cleavable) | Protein | 6676 | 10316 |
| AZO (Reduction-cleavable) | Protein | 2795 | 6664 |
| DADPS (Acid-cleavable) | Peptide | 7866 | 11440 |
| AZO (Reduction-cleavable) | Peptide | 4326 | 9362 |
Data adapted from a study profiling the cellular cysteinome using alkyne-derivatized probes and cleavable biotin-azide linkers.[3]
Experimental Protocols
This section provides a generalized protocol for a proximity labeling experiment that incorporates metabolic labeling with an alkyne-containing amino acid analog, followed by click chemistry with this compound, enrichment, and sample preparation for mass spectrometry.
Protocol 1: Metabolic Labeling and Cell Lysis
-
Cell Culture and Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with methionine-free medium supplemented with a non-canonical amino acid, L-azidohomoalanine (AHA) or a similar alkyne-containing analog. Incubate for a duration appropriate for the experimental goals (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Cell Lysis:
-
Lyse the cells in a buffer compatible with click chemistry, such as RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or mechanically disrupt the cells to ensure complete lysis and shear nucleic acids.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Protocol 2: Click Chemistry Reaction
-
Prepare Click Chemistry Reagents:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: Prepare a 100 mM stock solution in water (freshly made). TCEP is a reducing agent that maintains copper in the Cu(I) state.
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand: Prepare a 10 mM stock solution in DMSO.
-
-
Perform the Reaction:
-
In a microcentrifuge tube, add a defined amount of protein lysate (e.g., 1-5 mg).
-
Add the click chemistry reagents to the following final concentrations:
-
This compound: 100 µM
-
TCEP/Sodium Ascorbate: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours with rotation.
-
-
Protein Precipitation:
-
Precipitate the protein to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.
-
Wash the protein pellet with cold methanol.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Protocol 3: Enrichment of Biotinylated Proteins
-
Bead Preparation:
-
Use streptavidin-conjugated magnetic beads or agarose (B213101) resin.
-
Wash the beads three times with a suitable wash buffer (e.g., 0.1% SDS in PBS).
-
-
Binding:
-
Dilute the resuspended protein sample with a buffer to reduce the SDS concentration to below 0.2%.
-
Add the washed streptavidin beads to the protein sample.
-
Incubate for 1-2 hours at room temperature with rotation to allow for binding of biotinylated proteins.
-
-
Washing:
-
Collect the beads using a magnetic stand or centrifugation.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series includes:
-
Wash 1: 2% SDS in water.
-
Wash 2: 1% Triton X-100, 1% deoxycholate, 500 mM NaCl, 25 mM HEPES pH 7.6.
-
Wash 3: 0.1% SDS, 0.5% deoxycholate, 250 mM LiCl, 10 mM Tris-HCl pH 8.0.
-
Wash 4: 50 mM Tris-HCl pH 7.4, 50 mM NaCl.
-
-
Protocol 4: On-Bead Digestion and Elution
-
Reduction and Alkylation:
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl pH 8.5).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
-
Trypsin Digestion:
-
Dilute the urea to less than 2 M with 100 mM Tris-HCl pH 8.5.
-
Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Cleavage and Elution of Biotinylated Peptides:
-
To cleave the disulfide bond in the this compound linker, resuspend the beads in a buffer containing a reducing agent.
-
Add DTT to a final concentration of 50 mM and incubate for 1 hour at 56°C.
-
Collect the supernatant containing the released, formerly biotinylated peptides.
-
-
Sample Cleanup for Mass Spectrometry:
-
Acidify the eluted peptides with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.
-
Elute the peptides from the C18 material, dry them in a vacuum centrifuge, and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Visualizations
Caption: Proximity labeling workflow using this compound.
Caption: Key components of the this compound reagent.
Caption: Principle of enzyme-catalyzed proximity labeling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG(4)-SS-Azide to Protein Molar Ratio
Welcome to the technical support center for optimizing your protein bioconjugation experiments using Biotin-PEG(4)-SS-Azide. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to help you achieve optimal labeling efficiency and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
A1: this compound is a specialized chemical reagent used to attach a biotin (B1667282) molecule to a protein.[1][2] It features three key components:
-
Biotin: A small vitamin that binds with extremely high affinity to avidin (B1170675) and streptavidin, which is useful for detection, purification, and immobilization.[3][4]
-
PEG(4): A short, hydrophilic polyethylene (B3416737) glycol spacer that increases the reagent's water solubility and minimizes steric hindrance, improving the accessibility of the biotin for binding to streptavidin.[5][6]
-
SS: A disulfide bond that creates a cleavable linker. This allows the biotin tag to be removed from the protein under reducing conditions (e.g., using DTT or TCEP), which can be useful in applications like affinity purification.[7]
-
Azide (B81097) (N3): A chemical group that is used in "click chemistry."[1][8] This allows for a highly specific and efficient reaction with a protein that has been pre-modified to contain an alkyne group (e.g., DBCO, BCN, or a terminal alkyne).[1][5][6]
Q2: My protein doesn't have an alkyne group. How do I prepare it for conjugation?
A2: To use this reagent, you must first introduce a complementary alkyne group onto your protein. This is typically done by reacting the protein with an alkyne-containing reagent that targets a specific amino acid side chain. For example, you can use an NHS-ester-alkyne reagent to modify primary amines on lysine (B10760008) residues.
Q3: What is a good starting molar ratio of this compound to my alkyne-modified protein?
A3: The optimal molar ratio depends on several factors, including the number of alkyne sites on your protein and the protein's concentration. For click chemistry reactions, a common starting point is a molar excess of the azide reagent. For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess is often required to achieve efficient labeling.[7][9] Start with a range of ratios to find the best one for your specific protein and application.
Q4: What causes low conjugation efficiency and how can I fix it?
A4: Low efficiency can stem from several issues: incomplete modification of the protein with alkyne groups, suboptimal reaction conditions, or degradation of the azide reagent. To troubleshoot, confirm the presence of alkyne groups on your protein first. Then, try increasing the molar excess of the this compound, extending the reaction time, or optimizing the buffer pH.[10][11] For copper-catalyzed reactions (CuAAC), ensure your catalyst (copper) and reducing agent (TCEP) are fresh and active.[12]
Q5: My protein precipitates during the labeling reaction. What can I do to prevent this?
A5: Protein precipitation can occur if the modification alters the protein's surface charge and solubility.[13] This is sometimes exacerbated by high molar excess of the labeling reagent. To prevent this, consider the following:
-
Reduce the Molar Ratio: Use a lower excess of the biotin-azide reagent.
-
Optimize Buffer Conditions: Ensure the reaction buffer pH is not too close to the protein's isoelectric point (pI), where solubility is at its minimum.[14]
-
Adjust Salt Concentration: Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl), as this can help maintain protein solubility.[14]
-
Include Additives: In some cases, adding solubility-enhancing agents like glycerol (B35011) (e.g., 5%) can prevent aggregation.[15]
-
Lower Protein Concentration: While less efficient, labeling a more dilute protein solution can sometimes prevent precipitation.[16]
Q6: How do I remove unreacted this compound after the reaction?
A6: It is crucial to remove excess free biotin to avoid interference in downstream applications.[17] Common methods include:
-
Dialysis: Effective for larger sample volumes.
-
Desalting Columns / Spin Columns: A rapid method for buffer exchange and removal of small molecules from the protein conjugate.[7][9]
-
Size Exclusion Chromatography (SEC): Provides a high-resolution separation of the labeled protein from smaller, unreacted components.
Q7: How can I measure the number of biotin molecules attached to my protein?
A7: Quantifying the degree of labeling is essential for reproducibility.[17] The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[17] This colorimetric assay is based on the displacement of the HABA dye from avidin by the biotinylated protein, causing a measurable decrease in absorbance at 500 nm.[17] Kits for this purpose are commercially available.
Troubleshooting Guide
This section addresses common problems encountered during the biotinylation process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotinylation Signal | Inefficient Alkyne Modification: The protein has too few alkyne groups available for the click reaction. | Verify the success of the initial alkyne modification step using a suitable analytical method (e.g., mass spectrometry). Optimize the alkyne labeling protocol if necessary. |
| Degraded Azide Reagent: The this compound has lost its reactivity. | Use a fresh vial of the reagent. Ensure proper storage conditions (typically -20°C).[5] | |
| Suboptimal Reaction Conditions: The reaction pH, temperature, or time is not ideal. | For copper-free click chemistry (SPAAC), reactions are often run in PBS at pH 7.2-7.5 for 1-4 hours at room temperature.[18] Optimization may be required. | |
| Insufficient Molar Excess: The concentration of the biotin-azide reagent is too low. | Increase the molar excess of the this compound in increments (e.g., 5-fold, 10-fold, 20-fold) to drive the reaction to completion.[10][16] | |
| Low Protein Concentration: The labeling reaction is inefficient with dilute protein solutions.[10][16] | If possible, concentrate the protein sample before initiating the conjugation reaction. | |
| Protein Precipitation or Aggregation | High Degree of Labeling: Excessive modification of the protein surface can alter its physicochemical properties, leading to reduced solubility.[19] | Reduce the molar ratio of the biotin-azide reagent. A lower degree of labeling may be sufficient and will preserve protein function. |
| Buffer pH near Isoelectric Point (pI): Proteins are least soluble at their pI.[14] | Change the reaction buffer to one with a pH at least 1-1.5 units away from your protein's pI. | |
| Inappropriate Buffer/Salt Concentration: The ionic environment may be causing the protein to fall out of solution.[13] | Perform the reaction in a standard buffer like PBS (pH 7.4). If precipitation persists, screen different salt concentrations (e.g., 50-200 mM NaCl).[14] | |
| Inconsistent Results Between Batches | Variability in Reagent Preparation: Inconsistent concentrations of stock solutions. | Prepare fresh stock solutions of the biotin-azide reagent for each experiment. Do not store reconstituted reagent, as it can hydrolyze.[9] |
| Inconsistent Reaction Conditions: Minor differences in reaction time, temperature, or mixing. | Standardize all reaction parameters. Perform reactions in a temperature-controlled environment and ensure consistent mixing. | |
| Batch-to-Batch Protein Variability: Differences in the purity or concentration of protein preparations. | Characterize each new batch of protein (concentration, purity) before use. If possible, use a single, large batch of protein for a set of comparative experiments.[20] |
Quantitative Data Summary
The tables below provide recommended starting points for your experiments. Optimization is often necessary for each specific protein.
Table 1: Recommended Starting Molar Ratios for Click Chemistry
| Protein Concentration | Recommended Molar Excess (Biotin-Azide : Protein) | Rationale |
| > 5 mg/mL | 3 - 10 fold | Higher protein concentration drives the reaction, requiring less excess reagent. |
| 1 - 5 mg/mL | 10 - 20 fold | A common concentration range that balances efficiency and reagent use.[7][9] |
| < 1 mg/mL | 20 - 50 fold | A greater excess is needed to compensate for the lower probability of molecular collisions in dilute solutions.[7][16] |
Table 2: Typical Reaction Parameters for SPAAC (Copper-Free Click Chemistry)
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Other non-amine, non-thiol containing buffers are also suitable. |
| pH | 7.2 - 8.0 | This pH range is optimal for maintaining protein stability and ensuring efficient conjugation.[11] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight to improve stability for sensitive proteins. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress if possible. Longer incubation may be needed for dilute samples or less reactive alkyne groups.[18] |
Experimental Protocols
Protocol 1: General Biotinylation via Copper-Free Click Chemistry (SPAAC)
This protocol assumes your protein has been pre-labeled with a DBCO or BCN alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting spin column or dialysis cassette for purification
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Biotin-Azide Stock Solution: Dissolve the this compound in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved. Prepare this solution immediately before use.
-
Calculate Reagent Volume: Based on your protein's concentration and the desired molar excess (see Table 1), calculate the volume of the Biotin-Azide stock solution needed for the reaction.
-
Set Up Reaction: Add the calculated volume of the Biotin-Azide stock solution to your protein solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid protein denaturation.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
Purify the Conjugate: After incubation, remove the excess unreacted this compound and DMSO using a desalting spin column, dialysis, or size exclusion chromatography. The buffer should be exchanged into a suitable storage buffer for your protein (e.g., PBS with a preservative).
-
Characterize: Determine the protein concentration (e.g., via A280 or BCA assay) and the degree of biotinylation (e.g., via HABA assay).
Protocol 2: Quantification of Biotinylation using HABA Assay
This protocol provides a general outline for using a commercially available HABA assay kit.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin premixed solution (from kit)
-
Biotin standards (from kit)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 500 nm
Procedure:
-
Prepare Standards: Create a standard curve using the biotin standards provided in the kit. This will be used to correlate the change in absorbance to the biotin concentration.
-
Measure Baseline: Add the HABA/Avidin solution to the microplate wells and measure the absorbance at 500 nm (A500). This is your baseline reading.
-
Add Samples and Standards: Add a known volume of your biotinylated protein sample and the biotin standards to separate wells containing the HABA/Avidin solution. Mix gently.
-
Incubate: Incubate the plate at room temperature for approximately 10 minutes to allow the biotin to displace the HABA from the avidin.
-
Measure Final Absorbance: Read the absorbance of all wells at 500 nm again.
-
Calculate Biotin Concentration: The absorbance of the wells containing biotin will decrease. Subtract the final A500 from the baseline A500. Use the standard curve to determine the concentration of biotin in your sample.
-
Determine Molar Ratio: Divide the molar concentration of biotin by the molar concentration of your protein to determine the average number of biotin molecules per protein.
Visualizations
Experimental and Troubleshooting Workflows
Caption: Workflow for optimizing the molar ratio of this compound to protein.
Caption: Troubleshooting decision tree for low biotinylation efficiency.
Caption: Reaction schematic for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin-PEG4-SS-azide - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Protein precipitation - Wikipedia [en.wikipedia.org]
- 14. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 17. mesoscale.com [mesoscale.com]
- 18. researchgate.net [researchgate.net]
- 19. vectorlabs.com [vectorlabs.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Biotin-PEG(4)-SS-Azide Labeling
Welcome to the technical support center for Biotin-PEG(4)-SS-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a versatile chemical tool used for biotinylating biomolecules through a process called "click chemistry".[1] It consists of three key components:
-
Biotin (B1667282): A vitamin that binds with extremely high affinity to streptavidin and avidin, making it an excellent tag for detection and purification.
-
PEG(4) spacer: A polyethylene (B3416737) glycol linker that increases the water solubility of the molecule and reduces steric hindrance, ensuring efficient binding of biotin to streptavidin.[2]
-
Azide (B81097) group (-N3): A chemical handle that allows for highly specific and efficient covalent bond formation with alkyne-modified molecules via click chemistry.[2]
-
Disulfide bond (-SS-): A cleavable linker that allows for the release of the biotinylated molecule from a streptavidin support under reducing conditions.[3]
Its primary applications include the labeling and subsequent purification or detection of proteins, nucleic acids, and other biomolecules that have been modified to contain an alkyne group.[4]
Q2: Which type of click chemistry can I use with this reagent?
A2: this compound is compatible with two main types of click chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and efficient method, utilizing a copper(I) catalyst to join the azide to a terminal alkyne.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Free Click Chemistry: This method uses a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a terminal alkyne, and it does not require a copper catalyst. This is particularly useful for live-cell labeling where the copper catalyst can be toxic.[1][2]
Q3: How should I store and handle this compound?
A3: Proper storage is crucial for maintaining the reactivity of the reagent. It should be stored at -20°C, protected from light and moisture.[5] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze and inactivate the reagent. For use in experiments, it is recommended to prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF.[5]
Troubleshooting Guide: Low Labeling Efficiency
Low or no detectable biotin signal is a common issue. The following sections break down potential causes and solutions related to the click chemistry reaction, the biomolecule of interest, and downstream detection.
Issue 1: Problems with the Click Chemistry Reaction (CuAAC)
If you are using the copper-catalyzed method and observing low labeling, the issue may lie with the reaction components.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Copper(I), which can easily oxidize to the inactive Copper(II). Ensure you are using a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 state.[6] It is also beneficial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Inappropriate Ligand | A ligand, such as THPTA or BTTAA, is crucial for stabilizing the Cu(I) catalyst and increasing reaction efficiency in aqueous solutions.[6] Ensure you are using a suitable ligand at an optimal ratio to copper, typically between 1:1 and 5:1.[6] |
| Impure Reagents or Solvents | The purity of your this compound, alkyne-modified biomolecule, and solvents can significantly affect the outcome. Use high-purity reagents and solvents. If impurities are suspected, consider purifying your starting materials. |
| Incorrect Reagent Stoichiometry | The molar ratio of the reactants is critical. An excess of the biotin-azide reagent is often used to drive the reaction to completion. A common starting point is to use a 10- to 40-fold molar excess of the biotin reagent over the alkyne-modified protein.[7] |
| Presence of Copper-Chelating Agents | Buffers or media containing chelating agents like EDTA will sequester the copper catalyst, inhibiting the reaction. Use buffers that do not contain chelating agents. If their presence is unavoidable, you may need to add an excess of the copper catalyst. |
| Presence of Reducing Agents in Labeling Step | The disulfide bond in this compound is susceptible to cleavage by reducing agents like DTT or BME. Ensure that no reducing agents are present during the labeling reaction. |
Experimental Protocols
General Protocol for Protein Labeling using CuAAC
This protocol provides a starting point and may require optimization for your specific protein and application.
1. Preparation of Stock Solutions:
-
Alkyne-modified Protein: Prepare a solution of your protein in a copper-chelant-free buffer (e.g., PBS pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
2. Click Chemistry Reaction Setup:
The following table provides recommended final concentrations for the reaction mixture.
| Component | Stock Concentration | Volume for 100 µL Reaction | Final Concentration |
| Alkyne-Protein | 1-5 mg/mL | 50 µL | 0.5-2.5 mg/mL |
| PBS (pH 7.4) | - | 30 µL | - |
| This compound | 10 mM | 4 µL | 400 µM |
| Ligand (THPTA) | 100 mM | 2 µL | 2 mM |
| Copper(II) Sulfate | 50 mM | 2 µL | 1 mM |
| Sodium Ascorbate | 300 mM | 2 µL | 6 mM |
Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein and PBS.
-
Add the this compound stock solution and vortex briefly.
-
Add the ligand (THPTA) and vortex briefly.
-
Add the Copper(II) Sulfate and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light and incubate at room temperature for 1-2 hours. Longer incubation times may improve labeling efficiency.[8]
3. Removal of Excess Reagents: After the reaction, it is important to remove unreacted biotin-azide and copper catalyst. This can be achieved by:
-
Dialysis: Dialyze the sample against a suitable buffer (e.g., PBS).
-
Spin Filtration: Use a spin filter with a molecular weight cutoff (MWCO) appropriate for your protein to exchange the buffer.
-
Gel Filtration Chromatography: Pass the reaction mixture through a desalting column.
Protocol for Cleavage of the Disulfide Bond
To release the biotinylated protein from a streptavidin resin, the disulfide bond can be cleaved using a reducing agent.
-
After capturing the biotinylated protein on a streptavidin resin and washing away unbound proteins, resuspend the resin in a buffer containing a reducing agent.
-
Commonly used reducing agents include:
-
50 mM Dithiothreitol (DTT)
-
100 mM β-mercaptoethanol (BME)
-
-
Incubate at room temperature for 30-60 minutes with gentle mixing.
-
Centrifuge to pellet the resin and collect the supernatant containing the released protein.
Visualizations
Experimental Workflow for Protein Biotinylation
Caption: Workflow for biotinylating an alkyne-modified protein.
Troubleshooting Logic for Low Labeling Efficiency
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Biotin-PEG4-Azide [baseclick.eu]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Disulfide Cleavage of Biotin-PEG(4)-SS-Azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of the disulfide bond in Biotin-PEG(4)-SS-Azide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the disulfide bond in this compound?
The disulfide bond serves as a cleavable linker. This allows for the release of the biotin (B1667282) moiety from the molecule it has been conjugated to via the azide (B81097) group. This feature is particularly useful in applications such as affinity purification, where the captured biomolecule needs to be released from streptavidin or avidin (B1170675) under mild conditions.
Q2: What are the common reducing agents for cleaving the disulfide bond in this compound?
The most common reducing agents for this purpose are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME). Each has distinct characteristics that make it suitable for different experimental conditions.
Q3: What are the key differences between DTT, TCEP, and BME?
TCEP is generally considered a more stable and effective reducing agent than DTT. It is odorless, resistant to air oxidation, and effective over a broader pH range (1.5-8.5). DTT is a strong reducing agent but is less stable in solution and has a more limited optimal pH range (typically above 7). BME is a less potent reducing agent than DTT and has a strong, unpleasant odor.
Q4: Can the azide group in this compound be affected by the reducing agents?
Azide groups are generally stable and do not react with common thiol-based reducing agents like DTT and BME, or phosphine-based reducing agents like TCEP, under standard disulfide cleavage conditions.
Q5: How can I confirm that the disulfide bond has been successfully cleaved?
Successful cleavage can be confirmed using analytical techniques such as mass spectrometry, which will show a change in the molecular weight of the molecule. Chromatographic methods like HPLC can also be used to separate the cleaved and uncleaved species. For proteins, SDS-PAGE under non-reducing and reducing conditions is a common method to visualize the cleavage of disulfide bonds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no cleavage of the disulfide bond. | 1. Insufficient concentration of the reducing agent. 2. Suboptimal reaction conditions (pH, temperature, time). 3. Steric hindrance from the PEG chain or conjugated molecule. 4. Degraded or oxidized reducing agent. | 1. Increase the molar excess of the reducing agent. A 10-50 fold molar excess is a good starting point. 2. Ensure the pH of the reaction buffer is optimal for the chosen reducing agent (pH >7 for DTT, pH 1.5-8.5 for TCEP). Increase the reaction time or temperature as needed. 3. Consider using a denaturant (e.g., Guanidine-HCl) if working with large, folded biomolecules to improve accessibility of the disulfide bond. 4. Always use freshly prepared solutions of reducing agents, especially DTT. |
| Re-formation of the disulfide bond after cleavage. | 1. Presence of oxygen in the reaction buffer. 2. Removal of the reducing agent before subsequent steps. | 1. Work in an anaerobic environment or use degassed buffers to minimize oxidation. 2. If possible, perform the subsequent experimental step in the presence of a low concentration of the reducing agent. 3. Lower the pH of the solution after cleavage, as disulfide bond formation is less favorable at lower pH. |
| Unexpected side reactions. | 1. Reaction of maleimide-containing compounds with thiol-based reducing agents (DTT, BME). | 1. If your workflow involves maleimide (B117702) chemistry, use TCEP as the reducing agent, as it does not contain a thiol group and is less likely to interfere. |
| Difficulty in removing the reducing agent post-cleavage. | 1. Small molecule nature of the reducing agents. | 1. Utilize size-exclusion chromatography or dialysis with an appropriate molecular weight cutoff to remove the reducing agent. |
Quantitative Data Summary
Table 1: Recommended Conditions for Disulfide Cleavage Agents
| Reducing Agent | Recommended Concentration | Optimal pH Range | Typical Reaction Time | Typical Temperature |
| Dithiothreitol (DTT) | 20-50 mM | > 7.0 | 30 min - 2 hours | Room Temperature or 37-50°C |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | 1.5 - 8.5 | 10 min - 1 hour | Room Temperature |
| β-Mercaptoethanol (BME) | 10-100 mM | > 7.0 | 1 - 4 hours | Room Temperature |
Experimental Protocols
Protocol 1: Disulfide Cleavage using Dithiothreitol (DTT)
-
Prepare a fresh 1 M stock solution of DTT in a high-purity, degassed buffer (e.g., phosphate (B84403) or Tris-based buffer at pH 7.5-8.0).
-
Dissolve the this compound conjugate in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the DTT stock solution to the conjugate solution to achieve a final DTT concentration of 50 mM.
-
Incubate the reaction mixture for 2 hours at room temperature or 30 minutes at 50°C.
-
Proceed with the downstream application. If removal of DTT is required, use a desalting column or dialysis.
Protocol 2: Disulfide Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)
-
Prepare a 0.5 M stock solution of TCEP. Note that TCEP is acidic and the pH should be adjusted to ~7.0 with NaOH if necessary for your application.
-
Dissolve the this compound conjugate in a suitable reaction buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.
-
Add the TCEP stock solution to the conjugate solution to achieve a final TCEP concentration of 20-50 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
The cleaved product is now ready for subsequent steps. TCEP generally does not need to be removed for downstream reactions like maleimide chemistry.
Visualizations
Caption: Experimental workflow for disulfide cleavage of this compound.
Caption: Decision tree for selecting the appropriate reducing agent.
Technical Support Center: Overcoming Steric Hindrance with the PEG4 Spacer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PEG4 spacer to overcome steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a PEG4 spacer and what are its core functions in bioconjugation?
A1: A PEG4 spacer is a short, hydrophilic linker consisting of four repeating ethylene (B1197577) glycol units.[1] In bioconjugation, it serves as a flexible bridge to connect two molecules, such as an antibody and a drug payload.[1][2] Its primary functions are:
-
Minimizing Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides spatial separation between the conjugated molecules.[2] This is crucial for maintaining the biological activity of proteins by preventing the attached molecule from interfering with its binding site.[1][2]
-
Enhanced Solubility and Reduced Aggregation: Many therapeutic payloads are hydrophobic and can cause aggregation when conjugated to a protein.[1][2] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the conjugate, which helps to prevent aggregation and improve its stability.[1][2][3]
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer can contribute to a longer circulation half-life of the bioconjugate.[2]
-
Reduced Immunogenicity: The PEG spacer can create a "shielding" effect, masking immunogenic epitopes on the payload or linker and reducing the risk of an immune response.[2]
Q2: When should I choose a PEG4 spacer over other linker lengths?
A2: The optimal PEG spacer length is application-dependent.[2] While longer PEG chains can offer greater steric hindrance reduction, they may also shield the targeting moiety, reducing binding efficiency.[4] PEG4 often represents a favorable balance, providing sufficient spacing to overcome steric hindrance without negatively impacting the biological function of the conjugated molecules.[2] For instance, in some applications, a PEG4 spacer has shown a more significant reduction in kidney uptake compared to a PEG8 spacer.[2]
Q3: What are the most common reactive groups used with PEG4 spacers?
A3: PEG4 spacers are versatile and can be functionalized with various reactive groups to target specific functional groups on biomolecules. The most common chemistries target:
-
Primary amines (e.g., lysine (B10760008) residues): N-hydroxysuccinimide (NHS) esters are frequently used to react with primary amines at a pH of 7-9, forming a stable amide bond.[2][3][5]
-
Sulfhydryl groups (e.g., cysteine residues): Maleimide (B117702) groups react specifically with free sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[2][6]
Other reactive groups used in "click chemistry," such as azides and alkynes, are also employed for highly specific and efficient conjugations.[7][8]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
Possible Causes:
-
Incorrect pH: The pH of the reaction buffer is critical for the reactivity of the functional groups. For example, NHS ester reactions are most efficient at pH 7-8, while maleimide-thiol reactions prefer a pH of 6.5-7.5.[6]
-
Hydrolysis of Reactive Groups: NHS esters are susceptible to hydrolysis, especially at higher pH.[6] Maleimides can also hydrolyze over time.
-
Steric Hindrance at the Conjugation Site: The target functional group on your molecule may be in a sterically hindered location, preventing the PEG4 spacer from accessing it.[9]
-
Inactive Reagents: The PEG reagent may have degraded due to improper storage or handling.[6]
-
For Maleimide Chemistry - Lack of Free Sulfhydryls: Target cysteine residues may have formed disulfide bonds, making them unreactive.[10]
Solutions:
-
Optimize Reaction Buffer: Ensure the pH of your reaction buffer is within the optimal range for your specific chemistry. Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry.[4][11]
-
Use Fresh Reagents: Prepare fresh solutions of your PEG reagent immediately before use.[6]
-
Increase Molar Excess of PEG: Adding a higher molar ratio of the PEG reagent can help drive the reaction to completion.[6]
-
Consider a Different Linker Length: If steric hindrance at the conjugation site is suspected, a longer PEG spacer might be beneficial.[4]
-
For Maleimide Chemistry - Reduce Disulfide Bonds: Prior to conjugation, reduce the biomolecule with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.[10][12]
Problem 2: Aggregation of the Final Conjugate
Possible Causes:
-
Hydrophobicity of the Payload: Highly hydrophobic payloads can induce aggregation even with a PEG4 spacer.[1]
-
Over-crosslinking: Using a homobifunctional crosslinker with a protein that has many reactive sites can lead to uncontrolled polymerization and precipitation.[4]
-
Protein Instability: The conjugation process itself might destabilize the protein.[4]
Solutions:
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce aggregation.
-
Use a Heterobifunctional Crosslinker: To control crosslinking, use a heterobifunctional linker or a two-step conjugation strategy.[4]
-
Screen Different Buffer Conditions: Perform a buffer screen to find conditions that enhance the stability of your final conjugate.
Quantitative Data
The inclusion of a PEG4 spacer can have a quantifiable impact on the properties and performance of bioconjugates. The following table summarizes key quantitative data from various studies, highlighting the effects of PEGylation.
| Application/Molecule | Spacer Length | Observation | Reference |
| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8. | [2] |
| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to PEG2. | [2] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG4 | IC50: 5.4 ± 0.4 nM. | [2] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other lengths. | [2] |
| Radiolabeled Ligand | PEG4 | Showed an approximate tenfold reduction in kidney uptake compared to a non-PEGylated analog. | [2] |
| Radiolabeled Ligand | PEG8 | Showed an approximate fivefold reduction in kidney uptake, a lesser effect than PEG4. | [2] |
Experimental Protocols
Protocol 1: Antibody Conjugation with an NHS-Ester-PEG4 Linker
This protocol describes the conjugation of an NHS-ester-activated PEG4 linker to the lysine residues of an antibody.[2]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.[2]
-
NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin).[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.[2]
-
Purification system (e.g., size-exclusion chromatography (SEC) column).[2]
Methodology:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.[13]
-
NHS-PEG4-Linker Stock Solution Preparation: Allow the vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution while gently vortexing.[2]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[2]
-
Purification: Remove unreacted linker and byproducts by SEC or dialysis against PBS.[2]
Protocol 2: Antibody Conjugation with a Maleimide-PEG4 Linker
This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a protein's cysteine residues. This may require prior reduction of existing disulfide bonds.[2]
Materials:
-
Antibody with available free sulfhydryl groups.[2]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2]
-
Maleimide-PEG4-Linker.[2]
-
Anhydrous DMSO or DMF.[2]
-
Reaction Buffer: Degassed, thiol-free buffer such as PBS with 1 mM EDTA, pH 6.5-7.5.[2]
-
Quenching Reagent: Free cysteine or N-acetylcysteine.[2]
-
Purification system (SEC or dialysis).[2]
Methodology:
-
Antibody Reduction (if necessary): If targeting cysteines involved in disulfide bonds, incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed post-reduction before adding the maleimide linker.[2]
-
Maleimide-PEG4-Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide-linker in anhydrous DMSO or DMF.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the (reduced) antibody in the reaction buffer.[2]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. If possible, carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Quenching the Reaction: Add a quenching reagent like free cysteine to react with any excess maleimide groups.[2]
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.[2]
Visualizations
Caption: Logical flow of the PEG4 spacer's functional contributions.
Caption: Workflow for NHS-Ester-PEG4 conjugation to an antibody.
Caption: Workflow for Maleimide-PEG4 conjugation to an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Copper Cytotoxicity in CuAAC Reactions
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides detailed troubleshooting advice and protocols specifically for researchers using Biotin-PEG(4)-SS-Azide and encountering challenges with copper-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is CuAAC "click chemistry" and why is copper necessary?
A1: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient bioorthogonal reaction, often called "click chemistry," that forms a stable triazole linkage between a molecule containing an azide (B81097) and another with a terminal alkyne.[1] The reaction is exceptionally fast and specific, which makes it ideal for labeling complex biological molecules.[2] The Copper(I) ion, Cu(I), is an essential catalyst that dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed version, allowing it to proceed rapidly under biocompatible conditions (aqueous environment, room temperature, neutral pH).[2][3]
Q2: What makes the copper catalyst toxic to living cells?
A2: Copper-induced cytotoxicity is a primary challenge in live-cell CuAAC experiments. The toxicity arises mainly from the ability of the catalytic Cu(I) ion to react with molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals.[4][5] These highly reactive molecules cause significant oxidative stress, leading to damage of sensitive biomolecules like DNA, proteins, and lipids, which can trigger apoptosis or cell death.[5][6] Unchelated, "free" copper ions are particularly problematic.[6]
Q3: How can I minimize copper cytotoxicity during my labeling experiment?
A3: Minimizing copper toxicity while maintaining high reaction efficiency is a balancing act. The most effective strategy is to use a copper-chelating ligand . These ligands bind to the Cu(I) ion, stabilizing it and preventing it from participating in damaging side reactions that produce ROS.[4][7] The ligand-copper complex remains catalytically active, often even accelerating the desired click reaction.[8][9]
Key strategies include:
-
Use a Water-Soluble Ligand: For biological applications, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[10][11] BTTAA is often reported to be more efficient, allowing for lower copper concentrations.[11][12]
-
Optimize Copper and Ligand Concentrations: Use the lowest possible copper concentration that still provides efficient labeling. A typical starting point is a 5:1 molar ratio of ligand to copper sulfate (B86663) (CuSO4).[10]
-
Use a Reducing Agent: The active catalyst is Cu(I), but the more stable and common copper source is Cu(II) (from CuSO4). A reducing agent, typically sodium ascorbate (B8700270) , is required to reduce Cu(II) to the active Cu(I) state in situ.[2][13] A slight excess of sodium ascorbate helps maintain the copper in the +1 oxidation state.[2]
-
Minimize Incubation Time: Optimize your protocol to use the shortest possible reaction time that achieves sufficient labeling.[5]
Q4: What is the purpose of the disulfide (SS) bond in this compound?
A4: The this compound is a specialized reagent.[14][15]
-
Biotin (B1667282): Acts as an affinity tag for purification or detection using streptavidin or avidin.
-
PEG(4): A polyethylene (B3416737) glycol linker that increases the reagent's solubility in aqueous buffers and provides spatial separation between the biotin tag and the labeled molecule.[16]
-
SS (Disulfide Bond): This is a cleavable linker. The disulfide bond can be broken using reducing agents like dithiothreitol (B142953) (DTT) or TCEP. This is a critical feature for experiments where you need to release the labeled molecule from the biotin tag after purification. For example, you can capture a biotin-labeled protein on streptavidin beads and then elute the protein by cleaving the disulfide bond, leaving the biotin tag behind.
-
Azide: The reactive group that participates in the CuAAC reaction.[14]
Q5: My cells are still dying even with a ligand. What else can I do?
A5: If cytotoxicity persists, consider the following troubleshooting steps:
-
Further Reduce Copper: Try lowering the final copper concentration to the 10-50 µM range, while maintaining the ligand-to-copper ratio.[8]
-
Check Reagent Purity and Age: Ensure your sodium ascorbate solution is freshly prepared. An older solution that has turned yellow or brown has oxidized and lost its reducing capability.[13][17]
-
Pre-complex Copper and Ligand: Before adding to your cells, always pre-mix the CuSO4 and the ligand. Add this complex to your azide/alkyne mixture, and only then initiate the reaction by adding the fresh sodium ascorbate.[10][18] Never add ascorbate to copper in the absence of a ligand.[18]
-
Consider Copper-Free Alternatives: If copper toxicity cannot be overcome, the best alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a copper catalyst and is therefore much more biocompatible for live-cell studies.[19][20] It involves reacting your azide (e.g., this compound) with a molecule containing a strained alkyne, such as DBCO or BCN.[15][20]
Visualizing the Problem and Solution
The Mechanism of Copper-Induced Cytotoxicity
Unchelated Cu(I) ions can participate in Fenton-like reactions with oxygen, producing harmful reactive oxygen species (ROS) that damage cellular components and lead to cell death.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Post-Labeling Purification of Biotin-PEG(4)-SS-Azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effective removal of excess Biotin-PEG(4)-SS-Azide following a labeling reaction. Unreacted biotin (B1667282) reagents can interfere with downstream applications by causing high background signals and non-specific binding. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your biotinylated molecules.
Troubleshooting Guide
Encountering issues during the purification of your biotinylated molecule can be a common hurdle. This guide addresses frequent problems and offers actionable solutions to get your experiment back on track.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of biotinylated molecule | Precipitation during labeling: Over-biotinylation can alter the solubility of the target molecule.[1] | - Optimize the molar ratio of the biotinylation reagent to your target molecule. A lower ratio may be necessary.[1] - Ensure the reaction buffer has the optimal pH and composition for your molecule's stability.[1] |
| Adsorption to purification media: The molecule may be non-specifically binding to the desalting column resin or dialysis membrane. | - Pre-treat the purification media according to the manufacturer's instructions. - Consider using a different type of purification method or a different brand of column/membrane with lower binding properties. | |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete removal of excess biotin: The purification method may not be efficient enough for the amount of excess biotin present. | - Increase the duration or number of changes for dialysis.[2][3] - For size exclusion chromatography, ensure the correct column size and resin type are used for the sample volume.[4] - If using spin columns, ensure you are not exceeding the maximum sample volume.[4] |
| Non-specific binding of the biotinylated molecule: The biotinylated molecule itself may be binding non-specifically to surfaces. | - Include blocking agents (e.g., BSA) in your downstream assay buffers. - Optimize washing steps in your assay protocol to be more stringent.[5] | |
| Inconsistent labeling and purification results | Variability in the labeling reaction: Incomplete or inconsistent labeling can lead to variable amounts of free biotin to be removed.[2] | - Ensure the this compound reagent is fully dissolved and fresh.[6] - Control reaction time and temperature consistently between experiments.[7] |
| Variability in the purification process: Inconsistent handling during purification can lead to variable recovery and purity. | - Standardize the purification protocol, including centrifugation speeds and times for spin columns, and dialysis buffer volumes and exchange frequency.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove excess this compound?
A1: The most prevalent and effective methods for removing small, unreacted molecules like this compound (Molecular Weight: 574.7 g/mol ) from larger, labeled biomolecules include size exclusion chromatography (SEC), dialysis, and affinity purification.[8] The choice of method depends on factors like the size of your labeled molecule, sample volume, required purity, and speed.[1]
Q2: How do I choose the right purification method for my experiment?
A2: For a quick decision, refer to the decision tree diagram below. In general:
-
Size Exclusion Chromatography (e.g., spin columns): Ideal for rapid cleanup of small sample volumes (typically under 2 mL).[9][10] It offers high recovery and is easy to use.[9]
-
Dialysis: A simple and gentle method suitable for larger sample volumes, but it is more time-consuming.[1][3]
-
Affinity Purification (e.g., streptavidin magnetic beads): This method is highly specific for biotinylated molecules. However, the strong interaction between biotin and streptavidin often necessitates harsh, denaturing conditions for elution, which may not be suitable for all applications.[1][11]
Q3: How can I determine if the excess biotin has been successfully removed?
A3: While direct quantification of the small amount of remaining free biotin can be challenging, you can indirectly assess the efficiency of its removal. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1] The HABA-avidin complex has a characteristic absorbance that decreases when biotin is introduced, as biotin displaces the HABA. By comparing your purified sample to a standard curve of known biotin concentrations, you can estimate the amount of free biotin present.[1][7]
Q4: Can I reuse my purification columns?
A4: This depends on the specific product. Many spin columns for size exclusion chromatography are designed for single use to prevent cross-contamination.[1] Some affinity chromatography resins can be regenerated, but this often involves harsh washing steps. Always consult the manufacturer's instructions for the specific product you are using.[1]
Experimental Protocols
Size Exclusion Chromatography (Spin Column Method)
This method is ideal for the rapid removal of excess this compound from proteins and other macromolecules.
Materials:
-
Spin column with an appropriate molecular weight cutoff (MWCO), typically ≥5 kDa.
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This usually involves removing the storage buffer by centrifugation.
-
Place the column in a new collection tube.
-
Slowly apply your sample containing the biotinylated molecule and excess this compound to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 1,500 x g for 2 minutes).[1]
-
The purified sample containing the biotinylated molecule will be in the collection tube, while the smaller, unreacted biotin reagent is retained in the column resin.
Dialysis
This method is suitable for larger sample volumes and for molecules that may be sensitive to the shear forces of centrifugation.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-7 kDa).
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Large beaker.
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis tubing or cassette by rinsing it as per the manufacturer's protocol.
-
Load your sample into the dialysis tubing/cassette and seal it securely, leaving some space for potential volume increase.
-
Place the sealed tubing/cassette into a beaker containing a large volume of chilled dialysis buffer (at least 100 times the sample volume).[12]
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, with at least two to three buffer changes. For complete removal of unreacted biotin, a dialysis period of 48 hours with multiple buffer changes may be required.[3]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Visualizations
Caption: General workflow for the removal of excess this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Small Molecule and Biotin Removal | Thermo Fisher Scientific - ES [thermofisher.com]
- 10. Small Molecule and Biotin Removal | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Improving Detection Sensitivity of Biotinylated Proteins
Welcome to the technical support center for the detection of biotinylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of weak or no signal in my biotin (B1667282) detection assay?
A1: Weak or no signal can stem from several factors throughout your experimental workflow. Key areas to investigate include:
-
Inefficient Biotinylation: The initial labeling of your protein of interest may be suboptimal.
-
Low Protein Abundance: The target protein may be present in very low concentrations in your sample.[1][2]
-
Suboptimal Antibody/Streptavidin Concentrations: The concentrations of primary/secondary antibodies or the streptavidin conjugate may be too low.[2][3]
-
Inefficient Transfer (Western Blot): For Western blots, the transfer of the protein from the gel to the membrane may be incomplete.[3][4]
-
Inactive Reagents: Antibodies or streptavidin conjugates may have lost activity due to improper storage or handling.[1][3]
-
Inappropriate Blocking Buffers: Some blocking agents can mask the epitope or the biotin moiety.[2][4]
Q2: I'm observing high background in my assay. What are the common causes and solutions?
A2: High background can obscure your signal and lead to false positives. Common causes include:
-
Non-specific Binding of Antibodies or Streptavidin: The detection reagents may be binding to other proteins or to the membrane itself.
-
Endogenous Biotin: Many tissues and cells, particularly liver, kidney, and brain, contain endogenous biotinylated proteins that will be detected by streptavidin conjugates.[5]
-
Contaminated Buffers or Reagents: Buffers or other solutions may be contaminated.[4]
-
Excessive Antibody or Streptavidin Concentration: Using too high a concentration of detection reagents can lead to increased background.[3]
-
Inadequate Washing: Insufficient washing steps can leave unbound reagents on the membrane or plate.[4]
-
Use of Milk as a Blocking Agent: Milk contains endogenous biotin and should be avoided when using a biotin-streptavidin detection system.[3][4]
Q3: How can I amplify the signal from my biotinylated protein?
A3: Several signal amplification techniques can be employed to enhance the detection of low-abundance biotinylated proteins:
-
Labeled Avidin-Biotin (LAB) System: This method uses a labeled avidin (B1170675) or streptavidin to detect the biotinylated protein.
-
Bridged Avidin-Biotin (BRAB) System: Avidin acts as a bridge between a biotinylated secondary antibody and a biotinylated enzyme, allowing for the binding of more enzyme molecules and thus a stronger signal.[6]
-
Avidin-Biotin Complex (ABC) Method: This is a highly sensitive technique that uses a pre-formed complex of avidin and biotinylated enzyme.[6]
-
Polymer-Based Detection Systems: These systems use a polymer backbone conjugated to multiple enzyme molecules and a secondary antibody, which can provide a significant increase in signal compared to traditional ABC methods.[7]
-
Streptavidin-Gold Conjugates: The use of streptavidin conjugated to gold nanoparticles can enhance signal detection, particularly in applications like lateral flow assays.[8]
Troubleshooting Guides
Issue 1: Weak or No Signal in Western Blot
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the gel with Coomassie blue after transfer and the membrane with Ponceau S.[1][4] Optimize transfer time and voltage/current, especially for high molecular weight proteins. |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel.[1][2] Consider enriching your target protein using immunoprecipitation before running the gel.[1][2] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[1][3] |
| Suboptimal Streptavidin-HRP Concentration | Optimize the concentration of the streptavidin-HRP conjugate. A typical starting dilution is 1:1000 to 1:5000.[9][10] |
| Inactive Primary/Secondary Antibody or Streptavidin-HRP | Use a fresh aliquot of the antibody/conjugate. Ensure proper storage conditions (typically -20°C).[3] Perform a dot blot to check the activity of the reagents.[1] |
| Insufficient Incubation Time | Increase the incubation time for the primary antibody (e.g., overnight at 4°C) and/or the secondary antibody and streptavidin-HRP (e.g., 1-2 hours at room temperature).[3] |
| Antigen Masking by Blocking Buffer | Try a different blocking buffer (e.g., 5% BSA in TBST instead of milk).[2][4] |
Issue 2: High Background in ELISA
| Possible Cause | Recommended Solution |
| Non-specific Binding | Increase the number and duration of washing steps.[11] Add a detergent like Tween-20 (0.05-0.1%) to the wash and blocking buffers.[4] |
| Endogenous Biotin | If working with tissue or cell lysates known to have high levels of endogenous biotin, use an endogenous biotin blocking kit.[5] |
| Excessive Antibody or Streptavidin-HRP Concentration | Titrate the detection reagents to determine the lowest concentration that still provides a strong signal.[12] |
| Cross-reactivity of Reagents | Ensure the secondary antibody does not cross-react with other components in the sample. Use pre-adsorbed secondary antibodies if necessary. |
| Improper Blocking | Optimize the blocking buffer. Common choices include 1-5% BSA or commercially available blocking buffers.[11] Ensure the blocking step is performed for a sufficient amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions for each experiment.[11] |
Experimental Protocols
Protocol 1: Standard Western Blotting for Biotinylated Proteins
-
Protein Separation: Separate your protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent due to its endogenous biotin content.[3][4]
-
Primary Antibody Incubation (if applicable): If you are detecting a biotinylated secondary antibody, incubate the membrane with the primary antibody diluted in 5% BSA/TBST for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Biotinylated Secondary Antibody Incubation (if applicable): Incubate the membrane with the biotinylated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in 5% BSA/TBST (typically 1:1000 to 1:5000) for 1 hour at room temperature.[10]
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Protocol 2: Optimizing Biotinylation Reaction with NHS-Ester Biotin
-
Buffer Preparation: Prepare a buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines like Tris, as they will compete with the biotinylation reaction.[13]
-
Reagent Preparation: Allow the NHS-ester biotin reagent to equilibrate to room temperature before opening to prevent condensation. Prepare a stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[13]
-
Reaction Setup: Add the biotin reagent to your protein solution at a specific molar ratio (e.g., 20:1 biotin:protein). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
-
Reaction Quenching: Stop the reaction by adding a buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM.
-
Removal of Excess Biotin: Remove unreacted biotin using dialysis or a desalting column.
-
Confirmation of Biotinylation: The degree of biotinylation can be assessed using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[14]
Visualizations
Caption: General workflow for the detection of biotinylated proteins.
Caption: Troubleshooting logic for common biotin detection issues.
Caption: Comparison of direct detection and ABC signal amplification.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. biologyease.com [biologyease.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hiyka.com [hiyka.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. maxanim.com [maxanim.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Researcher's Guide to Mass Spectrometry Analysis of Peptides Labeled with Biotin-PEG(4)-SS-Azide
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins through mass spectrometry is paramount. This guide provides a comprehensive comparison of Biotin-PEG(4)-SS-Azide, a cleavable biotin-labeling reagent, with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal workflow for your research needs.
The use of biotinylation for affinity purification of proteins and peptides is a cornerstone of proteomic research. This compound has emerged as a valuable tool due to its integrated features: a biotin (B1667282) moiety for strong binding to streptavidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a disulfide (SS) linker that allows for cleavage and elution under mild reducing conditions, and an azide (B81097) group for efficient and specific "click" chemistry conjugation to alkyne-modified peptides.
This guide will delve into the performance of this compound in mass spectrometry workflows, comparing it with other cleavable and non-cleavable biotinylation reagents. We will explore different experimental strategies, including the timing of enzymatic digestion relative to affinity capture, and methods for enriching biotinylated peptides.
Comparative Performance of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the efficiency of enrichment and the number of identified peptides in a mass spectrometry experiment. A key consideration is the use of cleavable versus non-cleavable linkers. While the strong interaction between biotin and streptavidin is advantageous for capture, it can make the elution of biotinylated molecules challenging, often requiring harsh denaturing conditions that can interfere with downstream analysis. Cleavable linkers, such as the disulfide bond in this compound, offer a solution by allowing the release of the captured peptides under mild conditions.
A comparative study evaluated the performance of five commercially available cleavable biotin tags in three common chemoproteomic workflows. The disulfide-cleavable tag, structurally similar to this compound, demonstrated robust performance, although an acid-cleavable biotin tag with a dialkoxydiphenylsilane (DADPS) moiety showed superior performance in terms of enrichment efficiency and identification yield in certain workflows[1].
| Workflow | Biotinylation Reagent Type | Number of Identified Peptides | Enrichment Efficiency (%) |
| Protein "Click", Peptide "Capture" | Disulfide-Cleavable | ~1,500 | ~70 |
| Protein "Click", Peptide "Capture" | Acid-Cleavable (DADPS) | ~2,500 | ~85 |
| In-gel "Click", Peptide "Capture" | Disulfide-Cleavable | ~1,000 | ~60 |
| In-gel "Click", Peptide "Capture" | Acid-Cleavable (DADPS) | ~1,800 | ~75 |
| On-bead "Click" and Digestion | Disulfide-Cleavable | ~800 | Not Reported |
| On-bead "Click" and Digestion | Acid-Cleavable (DADPS) | ~1,200 | Not Reported |
Experimental Workflows and Protocols
The successful mass spectrometry analysis of biotinylated peptides hinges on a well-designed experimental workflow. Key decision points include whether to perform proteolytic digestion before or after affinity enrichment and the choice of enrichment method.
Experimental Workflow Overview
A general workflow for the analysis of peptides labeled with this compound involves the introduction of an alkyne group into target proteins, followed by cell lysis and proteolytic digestion. The resulting peptide mixture is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the biotin tag. Subsequently, the biotinylated peptides are enriched, eluted, and analyzed by LC-MS/MS.
Detailed Experimental Protocols
This protocol describes the "click" chemistry reaction to label alkyne-modified peptides with this compound.
Materials:
-
Alkyne-modified peptide sample (from digested cell lysate)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the following stock solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 50 mM in water.
-
TCEP: 50 mM in water (prepare fresh).
-
TBTA: 1.7 mM in DMSO:tert-butanol (1:4 v/v).
-
-
In a microcentrifuge tube, combine the alkyne-modified peptide sample (e.g., 100 µg in PBS) with the click chemistry reagents in the following order, vortexing gently after each addition:
-
This compound stock solution to a final concentration of 100 µM.
-
TBTA stock solution to a final concentration of 100 µM.
-
CuSO4 stock solution to a final concentration of 1 mM.
-
TCEP stock solution to a final concentration of 1 mM.
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Proceed to the enrichment of biotinylated peptides.
This protocol describes the capture of biotinylated peptides using streptavidin-conjugated agarose (B213101) beads.
Materials:
-
Streptavidin-agarose resin slurry
-
Labeled peptide sample from Protocol 1
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM ammonium (B1175870) bicarbonate
-
Elution Buffer: 10 mM DTT or TCEP in 50 mM ammonium bicarbonate
Procedure:
-
Equilibrate the required amount of streptavidin-agarose resin by washing three times with PBS.
-
Add the labeled peptide sample to the equilibrated resin and incubate for 1-2 hours at room temperature with gentle rotation.
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (3 times)
-
Wash Buffer 3 (3 times)
-
-
To elute the captured peptides, add the Elution Buffer to the resin and incubate for 30-60 minutes at 37°C to cleave the disulfide bond.
-
Collect the eluate containing the cleaved peptides by centrifugation.
-
Perform a second elution step to maximize recovery.
-
The eluted peptides are now ready for desalting and LC-MS/MS analysis.
An alternative to streptavidin-based enrichment is the use of anti-biotin antibodies, which can sometimes lead to higher yields of identified biotinylated peptides due to the milder elution conditions.
Materials:
-
Anti-biotin antibody-conjugated beads
-
Labeled peptide sample from Protocol 1
-
Immunoaffinity Purification (IAP) Buffer: 50 mM MOPS (pH 7.2), 10 mM sodium phosphate, 50 mM NaCl
-
Wash Buffer: Cold PBS
-
Elution Buffer: 0.15% Trifluoroacetic acid (TFA)
Procedure:
-
Equilibrate the anti-biotin antibody beads by washing three times with IAP buffer.
-
Resuspend the labeled peptide sample in IAP buffer and add it to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads four times with cold PBS.
-
Elute the bound peptides by adding the Elution Buffer to the beads and incubating for 10-15 minutes at room temperature.
-
Collect the eluate containing the biotinylated peptides.
-
The eluted peptides are ready for desalting and LC-MS/MS analysis.
Comparison of Enrichment Strategies
The choice between streptavidin-based and antibody-based enrichment depends on the specific experimental goals. Streptavidin offers a very high affinity capture, which is beneficial for low-abundance peptides, but requires cleavage for elution. Anti-biotin antibodies have a lower affinity, allowing for elution under milder, non-reducing conditions, which can be advantageous for preserving the integrity of certain post-translational modifications.
| Enrichment Method | Advantages | Disadvantages | Typical Elution Condition |
| Streptavidin Affinity | Very high affinity, robust capture | Requires cleavable linker for non-denaturing elution; potential for non-specific binding | Reducing agents (e.g., DTT, TCEP) for disulfide linkers |
| Anti-Biotin Antibody | Milder elution conditions; can be more efficient for some applications | Lower affinity than streptavidin; potential for antibody leaching | Low pH (e.g., 0.15% TFA) |
Data Analysis Considerations
The analysis of mass spectrometry data from biotinylated peptides requires specific considerations in the database search parameters. The mass of the biotin tag and any modifications resulting from the cleavage of the linker must be accounted for as variable modifications on the relevant amino acid residues (typically lysine (B10760008) or the N-terminus for NHS-ester chemistry, or alkyne-containing residues for click chemistry). For this compound, after cleavage of the disulfide bond, a remnant of the linker will remain on the peptide, and its mass must be accurately specified in the search parameters.
Conclusion
This compound is a versatile and effective reagent for the mass spectrometry-based analysis of peptides. Its cleavable disulfide linker allows for the efficient recovery of labeled peptides under mild conditions, making it compatible with a variety of proteomic workflows. The choice of experimental strategy, particularly the enrichment method, should be tailored to the specific research question. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can optimize their experimental design to achieve high-quality, reproducible results in their proteomic analyses.
References
A Comparative Guide to the Validation of Biotin-PEG(4)-SS-Azide Labeling by Western Blot
In the realm of protein analysis, the specific and efficient labeling of target proteins is paramount for their detection and characterization. Biotin-PEG(4)-SS-Azide has emerged as a valuable tool for biotinylating proteins through "click chemistry," enabling their subsequent detection via the high-affinity interaction between biotin (B1667282) and streptavidin. This guide provides a comprehensive comparison of validating this labeling technique, with a primary focus on Western blot analysis, and is intended for researchers, scientists, and drug development professionals.
Principles of this compound Labeling and Detection
This compound is a trifunctional molecule.[1][2][3] The azide (B81097) group allows for its covalent attachment to alkyne-modified proteins via a copper-catalyzed or strain-promoted click reaction.[2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance, facilitating the interaction between biotin and streptavidin.[3][4] The disulfide bond (SS) within the linker is cleavable, offering the option to release the biotin tag and the labeled protein from streptavidin beads, which is particularly useful in pull-down assays and mass spectrometry analysis.[2]
The validation of successful biotinylation is crucial. Western blotting stands as a widely adopted and accessible method for this purpose. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing for the protein of interest. In this context, the biotin tag is detected using an enzyme-conjugated streptavidin, typically horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate, generating a detectable signal.[5][6][7]
Comparison of Biotinylation Reagents for Western Blot Validation
While this compound is a popular choice, several alternatives exist, each with distinct characteristics that can influence the outcome of a Western blot experiment. The choice of reagent can impact labeling efficiency, background signal, and the ability to perform downstream applications.
| Feature | This compound | Other Biotin-Azide Reagents (e.g., without PEG spacer) | Biotin-Alkyne Reagents |
| Labeling Chemistry | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition |
| Linker | PEG(4) spacer with a cleavable disulfide bond | May have shorter or no PEG spacer; may be non-cleavable | Typically includes a PEG spacer; can be cleavable or non-cleavable |
| Solubility | Enhanced aqueous solubility due to the PEG linker[3][4] | Lower aqueous solubility may lead to aggregation | Generally good aqueous solubility with a PEG linker |
| Steric Hindrance | Reduced steric hindrance for streptavidin binding[3] | Higher potential for steric hindrance | Reduced steric hindrance with a PEG linker |
| Cleavability | Yes, the disulfide bond can be cleaved by reducing agents | Depends on the specific reagent; many are non-cleavable | Depends on the specific reagent |
| Western Blot Signal | Potentially higher signal-to-noise ratio due to reduced non-specific binding and improved accessibility | May result in lower signal intensity or higher background | Comparable signal to Biotin-PEG-Azide reagents with similar linkers |
Experimental Protocols
I. Labeling of Alkyne-Modified Proteins with this compound (Click Chemistry)
This protocol is a general guideline for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Prepare Protein Sample: Solubilize your alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare Reagents:
-
This compound: Prepare a stock solution (e.g., 10 mM) in a water-miscible solvent like DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 50 mM) in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution (e.g., 100 mM) in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein, this compound, CuSO₄, and sodium ascorbate. The final concentrations will need to be optimized but can start in the range of:
-
Protein: 1-10 µM
-
This compound: 100-500 µM
-
CuSO₄: 50-100 µM
-
Sodium Ascorbate: 1-5 mM
-
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
-
Remove Excess Reagents: Remove unreacted biotin-azide and copper catalyst using a desalting column or dialysis.
II. Western Blot Validation of Biotinylation
-
Sample Preparation: Mix the biotinylated protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[6]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.[5]
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of Streptavidin-HRP conjugate (typically 1:5,000 to 1:20,000 dilution) in blocking buffer for 1 hour at room temperature.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.[5]
-
Detection: Add a chemiluminescent HRP substrate (e.g., ECL) to the membrane and incubate for the recommended time.[5][7]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[8]
Data Presentation and Quantitative Analysis
For accurate comparison of labeling efficiency, quantitative analysis of the Western blot data is essential. This involves measuring the intensity of the bands corresponding to the biotinylated protein.
Table 1: Hypothetical Quantitative Comparison of Biotinylation Reagents
| Reagent | Target Protein Band Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| This compound | 15,000 | 25 |
| Biotin-Azide (no PEG) | 8,000 | 12 |
| Biotin-PEG(4)-Alkyne | 14,500 | 23 |
| Negative Control (no biotin reagent) | 500 | 1 |
To ensure accurate and reproducible quantitative Western blotting, consider the following:
-
Linear Range: Ensure that the signal intensity falls within the linear range of detection of your imaging system to avoid signal saturation.[9]
-
Loading Controls: Use a loading control, such as a housekeeping protein antibody or total protein staining, to normalize for variations in protein loading between lanes.
-
Consistent Conditions: Perform all experiments under identical conditions to allow for valid comparisons between blots.[9]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the underlying principles of the validation process.
Conclusion
The validation of this compound labeling by Western blot is a robust and reliable method for confirming the successful modification of target proteins. The inclusion of a PEG spacer in the biotinylation reagent can offer significant advantages in terms of solubility and reducing steric hindrance, potentially leading to improved signal in Western blot analysis. For researchers aiming to compare different biotinylation strategies, a quantitative Western blot approach is indispensable for generating objective and reproducible data. By following standardized protocols and paying close attention to the principles of quantitative analysis, scientists can confidently validate their protein labeling and proceed with their downstream applications.
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotin-PEG4-Azide [baseclick.eu]
- 5. fortislife.com [fortislife.com]
- 6. novopro.cn [novopro.cn]
- 7. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. licorbio.com [licorbio.com]
A Comparative Guide to CuAAC and SPAAC Reactions for Biotin-PEG(4)-SS-Azide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biotin (B1667282) to biomolecules is a cornerstone of modern molecular biology, enabling a wide array of applications in detection, purification, and targeted drug delivery. The azide-alkyne cycloaddition, a "click chemistry" reaction, provides a highly efficient and specific method for this purpose. This guide presents a comparative analysis of two of the most prominent click chemistry techniques—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of Biotin-PEG(4)-SS-Azide.
Executive Summary
Both CuAAC and SPAAC can be effectively used to conjugate this compound to alkyne-modified molecules.[1][2][3][4][5][6] The choice between the two methods hinges on the specific requirements of the experiment, primarily biocompatibility and desired reaction speed.
-
CuAAC is characterized by its rapid reaction kinetics, often proceeding to completion within minutes to a few hours.[7] However, its reliance on a copper(I) catalyst can be cytotoxic, limiting its application in living systems.[8]
-
SPAAC is a copper-free alternative that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to react with azides. This method is highly biocompatible and ideal for in vivo and live-cell applications, though it generally exhibits slower reaction kinetics compared to CuAAC.[8][9]
Quantitative Performance Comparison
Table 1: Reaction Kinetics
| Parameter | CuAAC | SPAAC (with DBCO) | SPAAC (with BCN) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097). | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) (DBCO) and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (BCN) and an azide. |
| Typical Second-Order Rate Constant (k₂) | 10 - 1300 M⁻¹s⁻¹ (highly ligand-dependent)[7] | ~1 M⁻¹s⁻¹[10] | 0.01 - >1 M⁻¹s⁻¹[11][12] |
| Typical Reaction Time | Minutes to a few hours[13][14] | 4-12 hours at room temperature[15] | 4-12 hours at room temperature[15] |
Table 2: Reaction Conditions and Biocompatibility
| Parameter | CuAAC | SPAAC (with DBCO or BCN) |
| Catalyst Required | Yes (Copper(I) salt, e.g., CuSO₄ with a reducing agent like sodium ascorbate) | No |
| Biocompatibility | Limited due to copper cytotoxicity. Ligands can mitigate but not eliminate this issue.[8] | Excellent, suitable for in vivo and live-cell applications.[8] |
| Side Reactions | Potential for copper-mediated oxidative damage to proteins and peptides.[15] | Minimal side reactions with biomolecules. Thiols can react with BCN under certain conditions.[11] |
| Disulfide Bond Stability | The disulfide bond in this compound is generally stable under CuAAC conditions, but reducing agents used in the reaction could potentially affect it. | The disulfide bond is stable under SPAAC conditions. |
Reaction Mechanisms and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for both CuAAC and SPAAC.
Detailed Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
DMSO (for dissolving this compound if needed)
Procedure:
-
Prepare Reactants:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO or an appropriate buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified biomolecule and the this compound solution. A molar ratio of 1:1.5 to 1:3 (alkyne:azide) is a good starting point.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 25 equivalents relative to the azide.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration that results in a 1:2 molar ratio of CuSO₄ to THPTA.
-
-
Initiate Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 40 equivalents relative to the azide to initiate the reaction.[5]
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[5]
-
-
Purification:
-
Purify the biotinylated conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO- or BCN-Alkyne
Materials:
-
DBCO- or BCN-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (for dissolving this compound if needed)
Procedure:
-
Prepare Reactants:
-
Ensure the DBCO- or BCN-modified biomolecule is purified and in an azide-free buffer.
-
Prepare a stock solution of this compound in DMSO or an appropriate buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the DBCO- or BCN-modified biomolecule with the this compound solution. A 2-4 fold molar excess of the azide is a common starting point.[15]
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[15] The optimal time will depend on the specific reactants and their concentrations.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted this compound using an appropriate purification method such as size-exclusion chromatography or dialysis.
-
Conclusion
The choice between CuAAC and SPAAC for conjugating this compound is a trade-off between reaction speed and biocompatibility. For applications where high reaction rates are paramount and the potential for copper-induced toxicity is not a concern (e.g., in vitro assays, materials science), CuAAC is the superior choice. For most in vivo studies, live-cell imaging, and applications involving sensitive biological samples, the excellent biocompatibility of SPAAC makes it the more prudent and often necessary option, despite its slower kinetics. The specific choice between DBCO and BCN for SPAAC may depend on the desired reactivity and the commercial availability of the corresponding strained alkyne-modified biomolecule.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin-PEG4-SS-azide - Immunomart [immunomart.com]
- 4. chempep.com [chempep.com]
- 5. Biotin-PEG4-Azide [baseclick.eu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Disulfide Bridge: A Guide to Alternative Cleavable Linkers in Biotin Probes
For researchers, scientists, and drug development professionals seeking to enhance the precision and efficiency of affinity-based purification and analysis, this guide offers a comparative overview of alternatives to traditional disulfide cleavable linkers in biotin (B1667282) probes. Disulfide linkers, while widely used, suffer from premature cleavage in the naturally reducing intracellular environment, potentially compromising experimental outcomes. This guide details the mechanisms, advantages, and disadvantages of alternative linker technologies, supported by experimental data to inform the selection of the most appropriate tool for your research needs.
The use of cleavable linkers in biotin probes is a cornerstone of modern proteomics and drug discovery, enabling the capture and subsequent release of target biomolecules from streptavidin or avidin (B1170675) matrices.[1] While disulfide bonds have been a popular choice due to their susceptibility to mild reducing agents, their instability in the cytoplasm limits their application.[2] This has spurred the development of a diverse array of alternative linkers, each with unique cleavage mechanisms and properties. This guide explores the most prominent of these alternatives: acid-labile, photocleavable, and other chemically and enzymatically cleavable linkers.
A Comparative Overview of Cleavable Linker Technologies
The ideal cleavable linker should be stable under physiological conditions and during the affinity capture process, yet be cleaved efficiently under specific, mild conditions that do not compromise the integrity of the isolated biomolecules.[3] The choice of linker will depend on the specific application, the nature of the target molecule, and the downstream analytical methods.
| Linker Type | Cleavage Agent/Condition | Cleavage Mechanism | Advantages | Disadvantages |
| Disulfide (Reference) | Dithiothreitol (DTT), 2-Mercaptoethanol (2-ME) | Reduction of disulfide bond | Mild cleavage conditions | Premature cleavage in reducing cellular environments[2] |
| Acid-Cleavable | ||||
| Hydrazone | Mild Acid (e.g., 10% Formic Acid, pH 4.5-6.5) | Hydrolysis | Rapid cleavage under acidic conditions found in endosomes/lysosomes[] | Potential instability in plasma; can undergo slow hydrolysis at physiological pH[][5][6] |
| Cyclic Acetal | Mild Acid | Hydrolysis | Excellent plasma stability and rapid cleavage under acidic conditions[7][8] | May require specific synthesis protocols |
| Silyl (B83357) Ether (e.g., DADPS) | Mild Acid (e.g., 10% Formic Acid) or Fluoride ions | Hydrolysis | High stability, efficient cleavage, and leaves a small mass tag post-cleavage[9][10][11] | Steric bulk around the silicon atom can be modulated to control degradation rate[12] |
| Photocleavable (PC) | UV Light (typically ~365 nm) | Photolysis | Spatially and temporally controlled cleavage; non-invasive[13][14] | Potential for UV-induced damage to biomolecules; may require specialized equipment |
| Other Chemically Cleavable | ||||
| Vicinal Diol | Sodium Periodate (NaIO₄) | Oxidative cleavage | Reduces non-specific protein identifications compared to on-bead digestion | Periodate can potentially oxidize other residues on the target protein |
| Diazobenzene | Sodium Dithionite | Reduction | Mild reducing conditions compatible with biochemical systems[15] | May require optimization of cleavage conditions for different probes |
| Levulinoyl Ester | Hydrazine | Nucleophilic acyl substitution | Stable under various biological conditions; chemoselective cleavage[16][17] | Hydrazine is toxic and requires careful handling |
| Enzymatically Cleavable | ||||
| Peptide (e.g., Val-Cit) | Specific Proteases (e.g., Cathepsin B) | Proteolysis | High specificity due to enzyme-substrate recognition[18][19] | Requires the presence of the specific protease; enzyme activity can be variable |
| β-Glucuronide | β-Glucuronidase | Hydrolysis | Highly specific to the lysosomal environment where the enzyme is abundant[20] | Limited applicability if the target is not delivered to the lysosome |
Visualizing the Workflow and Cleavage Mechanisms
To better understand the practical application and chemical principles of these linkers, the following diagrams illustrate a general experimental workflow and the specific cleavage mechanisms for each major class of alternative linker.
Caption: A general experimental workflow for using cleavable biotin probes in affinity purification.
Caption: Cleavage mechanisms for different classes of non-disulfide cleavable linkers.
Detailed Experimental Protocols
To facilitate the adoption of these alternative linkers, here are representative protocols for the cleavage of biotinylated proteins captured on streptavidin beads for two common linker types.
Protocol 1: Cleavage of an Acid-Labile DADPS Linker
This protocol is adapted for a dialkoxydiphenylsilane (DADPS) linker, which is efficiently cleaved under mild acidic conditions.[9][21]
-
Affinity Purification:
-
Incubate your cell lysate or protein mixture containing the biotinylated target with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A common wash buffer series is:
-
2 washes with Wash Buffer 1 (e.g., 1% NP-40 in PBS)
-
2 washes with Wash Buffer 2 (e.g., PBS with 500 mM NaCl)
-
2 washes with Wash Buffer 3 (e.g., PBS)
-
-
-
Elution/Cleavage:
-
After the final wash, resuspend the beads in 50-100 µL of cleavage buffer (10% formic acid in water).
-
Incubate the suspension for 30 minutes at room temperature with occasional vortexing.[9]
-
Magnetically separate the beads and collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Downstream Analysis:
-
Neutralize the eluted sample by adding a calculated amount of a suitable base (e.g., ammonium (B1175870) hydroxide) or by buffer exchange.
-
The sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. The DADPS linker leaves a small (143 Da) mass tag on the labeled protein after cleavage.[9]
-
Protocol 2: Cleavage of a Photocleavable (PC) Linker
This protocol is a general guideline for the use of a photocleavable biotin probe.
-
Affinity Purification:
-
Follow the same procedure for affinity purification and washing as described in Protocol 1. Ensure all steps are performed in low light or in amber tubes to prevent premature cleavage.
-
-
Elution/Cleavage:
-
After the final wash, resuspend the beads in a suitable, UV-transparent buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Transfer the bead suspension to a UV-transparent plate or tube.
-
Irradiate the sample with a low-intensity 365 nm UV lamp for 4-15 minutes.[13][14] The optimal irradiation time should be determined empirically.
-
Magnetically separate the beads and collect the supernatant containing the photoreleased biomolecules.[13]
-
-
Sample Preparation for Downstream Analysis:
-
The eluted sample can be directly used for downstream applications. After photocleavage, a 5'-phosphate is often generated on the released oligonucleotide, making it suitable for subsequent enzymatic reactions like ligation.[22]
-
Conclusion
The expanding toolkit of cleavable linkers offers researchers powerful alternatives to the traditional disulfide bond for biotin probe applications. Acid-cleavable linkers, particularly silyl ethers and cyclic acetals, provide a robust option for applications requiring stability in circulation or cell culture, followed by efficient release in acidic compartments or through chemical treatment. Photocleavable linkers offer unparalleled control over the timing and location of release. By carefully considering the experimental context and the properties of each linker class, researchers can significantly improve the specificity, yield, and quality of their affinity-based studies, ultimately leading to more reliable and insightful data.
References
- 1. bioclone.net [bioclone.net]
- 2. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclic acetals as cleavable linkers for affinity capture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. lifetein.com [lifetein.com]
- 14. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 15. A Mild Chemically Cleavable Linker System for Functional Proteomic Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. A cleavable linker based on the levulinoyl ester for activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 19. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 20. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. glenresearch.com [glenresearch.com]
Analysis of the mass tag remnant after Biotin-PEG(4)-SS-Azide cleavage
A comprehensive analysis of the mass tag remnant resulting from the cleavage of Biotin-PEG(4)-SS-Azide is crucial for researchers in proteomics, drug development, and other life sciences fields where precise mass analysis of modified biomolecules is paramount. The remnant mass can interfere with mass spectrometry analysis and the interpretation of results. This guide provides a detailed comparison of this compound with alternative cleavable biotinylation reagents, supported by experimental data and protocols to aid researchers in selecting the most appropriate tool for their studies.
Analysis of this compound and its Cleavage Remnant
This compound is a popular biotinylation reagent that enables the attachment of biotin (B1667282) to a target molecule via a disulfide bond-containing spacer arm. The azide (B81097) group allows for conjugation to alkyne-modified molecules through click chemistry. The key feature of this reagent is the cleavable disulfide bond, which can be broken using reducing agents, allowing for the release of the biotinylated molecule from streptavidin affinity resins.
Upon cleavage of the disulfide bond by a reducing agent such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), the biotin moiety is removed, but a portion of the linker remains covalently attached to the target molecule. The remnant consists of the PEG(4) linker and a terminal thiol group.
Molecular Formula: C₂₉H₅₂N₈O₈S₃ Molecular Weight: 736.97 g/mol
The remnant left on the target molecule after cleavage is Azide-PEG(4)-thiol . The precise mass of this remnant is a critical parameter for mass spectrometry analysis.
Comparison of Cleavable Biotinylation Reagents
Several classes of cleavable biotinylation reagents are available, each with a unique cleavage chemistry, remnant mass, and application suitability. The choice of reagent can significantly impact experimental outcomes, particularly in quantitative proteomics and studies where minimal modification of the target molecule is desired.
| Reagent Class | Linker Chemistry | Cleavage Condition | Remnant Mass (Da) | Advantages | Disadvantages |
| Disulfide-Based | Disulfide Bond | Reducing agents (DTT, TCEP) | Variable (e.g., ~188 Da for some reagents) | Mild cleavage conditions | Potential for premature cleavage in reducing cellular environments |
| Acid-Cleavable | Dialkoxydiphenylsilane (DADPS) | Mild acid (e.g., 10% formic acid) | ~143[1][2] | Rapid and mild cleavage | Acid-labile samples may be affected |
| Photocleavable | 2-Nitrobenzyl | UV light (e.g., 300-350 nm)[3] | Variable (can be designed to leave a phosphate (B84403) group)[3] | Spatially and temporally controlled cleavage | Potential for UV-induced sample damage |
Experimental Protocols
Protocol for Disulfide Bond Cleavage of Biotinylated Proteins
This protocol describes the cleavage of the disulfide bond in proteins biotinylated with a reagent like this compound.
Materials:
-
Biotinylated protein sample
-
Reducing agent solution: 50 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (optional, for DTT): Iodoacetamide (B48618) solution
-
Desalting column or dialysis cassette
Procedure:
-
To the biotinylated protein sample, add the reducing agent solution to a final concentration of 50 mM DTT or 20 mM TCEP.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
(Optional for DTT) To prevent re-oxidation, add iodoacetamide to a final concentration of 100 mM and incubate in the dark for 30 minutes at room temperature.
-
Remove the reducing agent and cleaved biotin moiety using a desalting column or dialysis.
-
The protein is now ready for downstream analysis, such as mass spectrometry.
Protocol for Cell Surface Protein Biotinylation and Cleavage
This protocol is adapted for labeling and then cleaving the biotin tag from cell surface proteins.
Materials:
-
Cells in suspension or adherent in a plate
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin solution (1 mg/mL in ice-cold PBS)
-
Quenching solution: 100 mM glycine (B1666218) in PBS
-
Lysis buffer
-
Streptavidin-agarose beads
-
Cleavage buffer: 50 mM DTT in lysis buffer
Procedure:
-
Wash cells twice with ice-cold PBS, pH 8.0.
-
Incubate cells with Sulfo-NHS-SS-Biotin solution for 30 minutes at 4°C with gentle agitation.
-
Quench the reaction by washing the cells twice with quenching solution.
-
Lyse the cells using an appropriate lysis buffer.
-
Incubate the cell lysate with streptavidin-agarose beads for 1 hour at 4°C to capture biotinylated proteins.
-
Wash the beads three times with lysis buffer.
-
To elute the captured proteins, incubate the beads with cleavage buffer for 1 hour at 37°C.
-
Collect the supernatant containing the proteins with the remnant tag.
Visualizations
Caption: Cleavage of this compound from a target molecule.
Caption: Experimental workflow for enrichment and analysis.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG(4)-SS-Azide: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step protocol for the safe disposal of Biotin-PEG(4)-SS-Azide, a reagent commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks associated with the azide (B81097) functional group and to ensure compliance with safety regulations. The protocol involves a sequential chemical treatment to neutralize the reactive components of the molecule before final disposal.
I. Understanding the Hazards
This compound contains two key functional groups that require specific handling during disposal:
-
Azide Group (-N3): Organic azides can be hazardous. They may form explosive heavy metal azides if they come into contact with metals such as lead, copper, silver, or zinc, which can be present in plumbing systems.[1] They can also form highly toxic and explosive hydrazoic acid if mixed with strong acids.[2][3]
-
Disulfide Bond (-S-S-): This bond is relatively stable but can be cleaved under reducing conditions. While not classified as a primary hazard for disposal, its cleavage is incorporated into this protocol to ensure the complete breakdown of the original molecule.
The polyethylene (B3416737) glycol (PEG) component of the molecule is biodegradable and does not pose a significant environmental hazard.[4]
II. Quantitative Data for Disposal Protocol
The following table summarizes the key quantitative parameters for the chemical treatment of this compound waste.
| Parameter | Value/Range | Notes |
| Waste Solution pH | 6.0 - 8.0 | Maintain a neutral to slightly basic pH to prevent the formation of hydrazoic acid. |
| Dithiothreitol (DTT) Concentration | 100-150 mM | Sufficient to ensure complete reduction of the disulfide bond.[5] |
| Sodium Nitrite (B80452) (NaNO2) Molar Ratio | 1.5 moles per mole of azide | A slight excess of sodium nitrite ensures complete quenching of the azide. |
| Reaction Temperature | Room Temperature (20-25°C) | Both reactions can be carried out at ambient laboratory temperature. |
| Reaction Time (Disulfide Reduction) | Minimum 30 minutes | Allows for the complete cleavage of the disulfide bonds. |
| Reaction Time (Azide Quenching) | Minimum 2 hours | Ensures the complete conversion of the azide to nitrogen gas. |
III. Detailed Disposal Protocol
This protocol outlines a two-stage chemical treatment process to first cleave the disulfide bond and then quench the azide group.
Materials:
-
Waste this compound solution
-
Dithiothreitol (DTT)
-
Sodium Nitrite (NaNO2)
-
20% w/v Sodium Hydroxide (B78521) (NaOH) solution
-
2 M Hydrochloric Acid (HCl)
-
Stir plate and stir bar
-
Appropriate waste container (Polypropylene or polyethylene, with a non-metal cap)[1]
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and nitrile gloves.
Procedure:
Step 1: Preparation and Disulfide Bond Cleavage
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, non-metallic container.[1] Do not use containers with metal caps.
-
pH Adjustment: In a well-ventilated fume hood, adjust the pH of the waste solution to between 7.0 and 8.0 using the 20% sodium hydroxide solution or 2 M hydrochloric acid as needed.
-
Disulfide Reduction: Add Dithiothreitol (DTT) to the waste solution to a final concentration of 100-150 mM.[5]
-
Reaction: Gently stir the solution at room temperature for at least 30 minutes to ensure the complete cleavage of the disulfide bonds.
Step 2: Azide Group Quenching
-
Acidification: Slowly add 2 M hydrochloric acid to the solution while stirring until the pH is approximately 3.0. This step should be performed carefully in a fume hood as it may generate some hydrazoic acid before the addition of sodium nitrite.
-
Azide Quenching: While vigorously stirring, slowly add a 1.5 M aqueous solution of sodium nitrite (NaNO2). The amount of sodium nitrite to add should be 1.5 times the molar amount of the original this compound in the waste. The reaction will produce nitrogen gas, which will be visible as bubbling.
-
Reaction: Continue stirring the solution in the fume hood for at least 2 hours to ensure the complete destruction of the azide.
-
Neutralization: After the reaction is complete (bubbling has ceased), neutralize the solution to a pH between 6.0 and 8.0 with 20% sodium hydroxide.
-
Final Disposal: The treated, neutralized solution can now be disposed of as regular aqueous chemical waste, in accordance with your institution's Environmental Health & Safety (EHS) guidelines.
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
V. Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and the reagents used in this disposal protocol.
-
Ventilation: All steps of this procedure must be performed in a properly functioning chemical fume hood to avoid inhalation of any potentially hazardous vapors.
-
Avoid Incompatibilities:
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed, labeled, non-metallic container for disposal as hazardous waste. Do not flush spills down the drain.
-
Emergency: In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
By following these detailed procedures, laboratory personnel can safely and effectively manage the disposal of this compound, ensuring a secure working environment and responsible chemical waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
